molecular formula C7H7FO2 B1311887 4-Fluoro-2-(hydroxymethyl)phenol CAS No. 2357-33-7

4-Fluoro-2-(hydroxymethyl)phenol

Cat. No.: B1311887
CAS No.: 2357-33-7
M. Wt: 142.13 g/mol
InChI Key: IMEOTXXUGOGZCY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(hydroxymethyl)phenol (CAS 2357-33-7) is a fluorinated phenolic compound that serves as a versatile chemical synthon in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C7H7FO2 and a molecular weight of 142.13 g/mol, features a phenol ring substituted with both a fluorine atom and a hydroxymethyl group, providing multiple reactive sites for chemical transformation . The incorporation of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as enhancing metabolic stability and lipophilicity, which are critical parameters in drug design . The presence of the hydroxymethyl group allows for further derivatization, making this compound a valuable intermediate for constructing more complex molecules, potentially for use in active pharmaceutical ingredients (APIs) and functional polymers . As a building block, it can be used in the synthesis of linkers for solid-phase synthesis and other complex biomolecules . The compound is characterized by its GHS warning signal word and hazard statements H315 and H319, indicating it may cause skin irritation and serious eye irritation . This product is intended for research purposes only and is strictly not for human or veterinary use. It is recommended to store the material sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEOTXXUGOGZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442331
Record name 4-fluoro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2357-33-7
Record name 4-fluoro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol (CAS: 2357-33-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(hydroxymethyl)phenol, also identified as 5-fluoro-2-hydroxybenzyl alcohol, is a fluorinated phenolic compound of significant interest in pharmaceutical research and development. Its primary relevance stems from its classification as a known impurity of Tavaborole, a topical antifungal agent.[1][2] Tavaborole functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme crucial for protein synthesis, thereby halting fungal growth.[3][4] Understanding the chemical and biological properties of impurities like this compound is critical for ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.

Table 1: Physicochemical Data of this compound [5]

PropertyValue
CAS Number 2357-33-7
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
IUPAC Name This compound
Synonyms 5-Fluoro-2-hydroxybenzyl alcohol, Tavaborole Impurity B
Appearance Solid (predicted)
Melting Point 69-71 °C
XLogP3 1.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary routes: the hydroxymethylation of 4-fluorophenol or the reduction of 5-fluoro-2-hydroxybenzaldehyde. While specific literature detailing a high-yield synthesis for this exact compound is sparse, plausible experimental protocols can be derived from established methodologies for similar transformations.

Synthesis via Reduction of 5-Fluoro-2-hydroxybenzaldehyde

This method involves the reduction of the aldehyde functional group of commercially available 5-fluoro-2-hydroxybenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Workflow for Synthesis via Reduction:

A 5-Fluoro-2-hydroxybenzaldehyde B Dissolve in Methanol A->B C Cool to 0°C B->C D Add NaBH4 C->D E Reaction at RT D->E F Quench with Acid E->F G Extract with Ethyl Acetate F->G H Purify (Chromatography/Recrystallization) G->H I This compound H->I

Caption: Synthesis of this compound via reduction.

Synthesis via Hydroxymethylation of 4-Fluorophenol

This route involves the direct introduction of a hydroxymethyl group onto the aromatic ring of 4-fluorophenol, ortho to the hydroxyl group. This can be achieved using formaldehyde in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-fluorophenol (1.0 eq) in an aqueous solution of a base such as sodium hydroxide.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction by TLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate this compound.

Logical Workflow for Synthesis via Hydroxymethylation:

A 4-Fluorophenol B Dissolve in aq. NaOH A->B C Add Formaldehyde B->C D Heat and Stir C->D E Neutralize with Acid D->E F Extract with Ethyl Acetate E->F G Purify (Chromatography) F->G H This compound G->H

Caption: Synthesis of this compound via hydroxymethylation.

Spectral Data and Characterization

Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of this compound. While publicly available, detailed spectra are limited, the expected spectral characteristics are summarized below based on the compound's structure and general spectroscopic principles.

Table 2: Predicted and Expected Spectral Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling, typically in the range of δ 6.5-7.5 ppm.- A singlet or doublet for the benzylic -CH₂- protons, likely around δ 4.5-5.0 ppm.- A broad singlet for the phenolic -OH proton, with a chemical shift that can vary depending on concentration and solvent.- A triplet or broad singlet for the alcoholic -OH proton.
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm. The carbon bearing the fluorine atom will show a large ¹J(C-F) coupling constant.- The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm.
IR Spectroscopy - A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups in the region of 3200-3600 cm⁻¹.- C-O stretching vibrations in the fingerprint region, typically around 1200-1000 cm⁻¹.- Aromatic C=C stretching bands around 1600-1450 cm⁻¹.- A C-F stretching band, which can be found in the 1250-1000 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 142.- Fragmentation patterns may include the loss of water (M-18), a hydroxyl radical (M-17), and cleavage of the hydroxymethyl group.

Biological Activity and Mechanism of Action

As an impurity of the antifungal drug Tavaborole, the biological activity profile of this compound is of considerable interest. Tavaborole's mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, which is essential for protein synthesis.[3][4]

Currently, there is a lack of specific studies on the biological activity of this compound. However, based on the structure-activity relationships of phenolic compounds, some general predictions can be made. Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. The presence of a fluorine atom can modulate a molecule's lipophilicity and metabolic stability, potentially influencing its biological effects.

Further research is required to determine if this compound exhibits any antifungal activity, either synergistic or antagonistic to Tavaborole, or if it has any cytotoxic effects. Understanding the biological profile of this impurity is crucial for setting appropriate limits in the final drug product to ensure patient safety.

Potential Areas for Biological Investigation:

A This compound B Antifungal Activity Screening A->B C Cytotoxicity Assays A->C D Interaction with Leucyl-tRNA Synthetase A->D E In vivo Toxicology Studies A->E

Caption: Potential areas for biological investigation.

Safety and Handling

Based on available safety data sheets, this compound is considered harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a key compound to study in the context of the pharmaceutical development of Tavaborole. This guide has provided an overview of its physicochemical properties, plausible synthetic routes with experimental protocols, and expected analytical characteristics. While specific data on its biological activity is currently limited, its structural similarity to other bioactive phenols suggests that further investigation is warranted. For researchers and drug development professionals, a thorough understanding of this and other impurities is essential for the development of safe and effective medicines.

References

physical and chemical properties of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No: 2357-33-7). This fluorinated phenolic compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its structural similarity to biologically active molecules. This document compiles available data on its properties, proposes experimental protocols based on related compounds, and outlines potential research applications.

Chemical and Physical Properties

This compound, also known as 5-Fluoro-2-hydroxybenzyl alcohol, is a solid at room temperature.[1] Its core structure consists of a phenol ring substituted with a fluorine atom at the para position and a hydroxymethyl group at the ortho position relative to the hydroxyl group.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 5-Fluoro-2-hydroxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-hydroxy-[2]
CAS Number 2357-33-7[2]
Molecular Formula C₇H₇FO₂[2]
Molecular Weight 142.13 g/mol [2]
Appearance Solid[1]
Physicochemical Data
PropertyValueNotesSource(s)
Melting Point 69-71 °CExperimental value.[1]
Boiling Point Not available-
Solubility Not availableLikely soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be limited but enhanced by the hydroxyl and hydroxymethyl groups. The related compound 4-hydroxybenzyl alcohol is soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol.[3]
pKa Not availableThe pKa of 4-fluorophenol is reported as 9.89. The presence of the electron-withdrawing hydroxymethyl group at the ortho position is expected to slightly decrease the pKa of the phenolic hydroxyl group, making it a slightly stronger acid than 4-fluorophenol.

Spectral Data

Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While full spectral data with assignments are not publicly available, references to GC-MS and IR spectra exist in databases.[2] The following are predicted and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C-O, C-F, and aromatic C-H and C=C bonds.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Phenolic and Alcoholic)3600-3200 (broad)
C-H (Aromatic)3100-3000
C-H (Aliphatic)2950-2850
C=C (Aromatic)1600-1450
C-O (Phenolic and Alcoholic)1260-1000
C-F1250-1000
Mass Spectrometry (MS)

The mass spectrum obtained by GC-MS is expected to show a molecular ion peak (M⁺) at m/z = 142.13.[2] Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and other characteristic fragments of the phenolic structure.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported. The following sections provide generalized methodologies based on standard organic chemistry techniques and protocols for analogous compounds.

Synthesis

A plausible synthetic route to this compound is the hydroxymethylation of 4-fluorophenol. This reaction can be achieved by reacting 4-fluorophenol with formaldehyde under basic conditions.

Reaction Scheme:

G 4-Fluorophenol 4-Fluorophenol This compound This compound 4-Fluorophenol->this compound HCHO, Base

Figure 1. Proposed synthesis of this compound.

Experimental Procedure (Proposed):

  • Reaction Setup: To a solution of 4-fluorophenol in a suitable solvent (e.g., water or an alcohol/water mixture), add a stoichiometric excess of an aqueous solution of formaldehyde (37 wt. %).

  • Base Addition: Slowly add a base (e.g., sodium hydroxide or potassium carbonate) to the reaction mixture while maintaining the temperature at or below room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol (General):

  • Solvent Selection: Screen for a suitable solvent system. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. Mixtures of solvents like ethyl acetate/hexanes or toluene/heptane can be tested.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Protocol):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification (General Protocol):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to ensure good separation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity or signaling pathways of this compound, its structural features suggest potential areas of investigation for drug development professionals.

Rationale for Interest in Drug Discovery
  • Phenolic Scaffold: Phenolic moieties are present in a wide range of biologically active natural products and synthetic drugs.[4] They can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition at biological targets.

  • Fluorine Substitution: The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

  • Structural Similarity to Known Bioactive Molecules: The related compound, 2-fluoro-4-(hydroxymethyl)phenol, is utilized in the synthesis of inhibitors for enzymes like acetyl-CoA carboxylase. This suggests that this compound could also serve as a building block for developing enzyme inhibitors.

Proposed Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

G cluster_0 Initial Screening cluster_1 Target Identification and Validation cluster_2 Lead Optimization Compound Synthesis\nand Purification Compound Synthesis and Purification In vitro Assays Broad Panel of In vitro Assays (e.g., kinase, protease, GPCR panels) Compound Synthesis\nand Purification->In vitro Assays Cytotoxicity Profiling Cytotoxicity Profiling (e.g., against cancer cell lines) In vitro Assays->Cytotoxicity Profiling Target Identification Target Identification (e.g., affinity chromatography, proteomics) Cytotoxicity Profiling->Target Identification Mechanism of Action Studies Mechanism of Action (MoA) Studies (e.g., signaling pathway analysis) Target Identification->Mechanism of Action Studies Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action Studies->Structure-Activity\nRelationship (SAR) Studies

Figure 2. A proposed workflow for the biological evaluation of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. The hazard statements for a similar compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel bioactive molecules. This guide has summarized its known physical and chemical properties and provided proposed experimental protocols based on available information for related compounds. Further research is required to fully elucidate its spectral characteristics, physicochemical properties, and biological activities to realize its full potential in drug discovery and other scientific disciplines.

References

A Comprehensive Structural Analysis of 4-Fluoro-2-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide on the structural analysis of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No: 2357-33-7). It consolidates physicochemical data, predicted spectroscopic profiles, and computational analysis methodologies. Detailed experimental protocols for synthesis and characterization are presented, alongside visualizations of analytical workflows. This guide serves as a foundational resource for researchers engaged in the study and application of this fluorinated phenolic compound, particularly in fields such as medicinal chemistry and materials science.

Physicochemical Properties

This compound is a substituted phenol derivative. The presence of a fluorine atom and a hydroxymethyl group significantly influences its electronic properties, reactivity, and potential biological interactions. A summary of its key computed properties is presented below.

PropertyValueSource
Molecular Formula C₇H₇FO₂PubChem[1]
Molecular Weight 142.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 2357-33-7PubChem[1]
SMILES C1=CC(=C(C=C1F)CO)OPubChem[1]
InChI Key IMEOTXXUGOGZCY-UHFFFAOYSA-NPubChem[1]

Spectroscopic and Structural Analysis

Comprehensive structural elucidation relies on a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction. While a public crystal structure for this specific compound is not available, its spectral characteristics can be reliably predicted based on established principles for phenols and alcohols.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework. The predicted ¹H and ¹³C NMR chemical shifts are summarized below, based on the functional groups and their relative positions.

Table 2.1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.9 - 7.1 m 2H Aromatic C-H
~ 6.8 m 1H Aromatic C-H
~ 5.5 - 6.5 br s 1H Phenolic -OH
~ 4.7 s 2H Methylene (-CH₂-)

| ~ 2.5 - 3.5 | br s | 1H | Alcoholic -OH |

Table 2.2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 155-158 (d, ¹JCF ≈ 240 Hz) C-F
~ 150-153 C-OH (phenolic)
~ 125-130 C-CH₂OH
~ 115-120 (d, ²JCF ≈ 20-25 Hz) Aromatic C-H
~ 112-117 (d, ²JCF ≈ 20-25 Hz) Aromatic C-H
~ 105-110 (d, ³JCF ≈ 5-10 Hz) Aromatic C-H

| ~ 60-65 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are outlined below.

Table 2.3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration
3200 - 3550 Strong, Broad O-H Stretch (phenolic & alcoholic, H-bonded)[4]
3010 - 3100 Medium Aromatic C-H Stretch
2850 - 2960 Medium Aliphatic C-H Stretch (-CH₂-)
1500 - 1600 Medium-Strong Aromatic C=C Bending
1200 - 1260 Strong C-O Stretch (phenolic)[4]
1000 - 1050 Strong C-O Stretch (primary alcohol)[4]

| 1100 - 1200 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would be a common method.

Table 2.4: Predicted Mass Spectrometry Fragmentation

m/z Fragment Description
142 [C₇H₇FO₂]⁺ Molecular Ion (M⁺)
124 [M - H₂O]⁺ Loss of water (dehydration) from the hydroxymethyl group.
113 [M - CHO]⁺ Loss of a formyl radical.
111 [M - CH₂OH]⁺ Alpha-cleavage, loss of the hydroxymethyl radical.[2]

| 95 | [C₆H₄FO]⁺ | Subsequent fragmentation of the aromatic ring. |

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling Approach

A plausible synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol is detailed below, adapted from established methodologies for similar compounds.[5]

Materials:

  • 2-Bromo-5-fluorophenol (or a hydroxyl-protected analogue) (1.0 eq)

  • (Hydroxymethyl)boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 4:1 Toluene/Ethanol or Dioxane/Water)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the aryl halide, boronic acid, and base.[5]

  • Solvent and Catalyst Addition: Add the degassed solvent mixture. Purge the flask with nitrogen for 15-20 minutes. Add the palladium catalyst under a positive nitrogen stream.[5]

  • Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]

  • Workup: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[6]

  • Characterization: Confirm the structure of the purified product using NMR, IR, and MS, comparing the data to the expected values.

G reagents Combine Aryl Halide, Boronic Acid, Base solvent Add Degassed Solvent & Purge with N₂ reagents->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat to 80-90°C (12-24h) catalyst->heat tlc Monitor by TLC heat->tlc tlc->heat Reaction Incomplete workup Cool, Add H₂O, & Extract tlc->workup Reaction Complete purify Column Chromatography workup->purify product Purified Product purify->product

Fig 1. Workflow for Suzuki-Miyaura Synthesis.
Structural Analysis Workflow

A logical workflow ensures all necessary structural data is collected and analyzed systematically.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Structural Analysis synthesis Synthesized Crude Product purification Purification (Chromatography) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms xray X-Ray Crystallography (if single crystal) purification->xray data_analysis Data Integration & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis xray->data_analysis

Fig 2. General workflow for structural analysis.

Computational Structural Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, electronic structure, and vibrational modes. A typical computational protocol is as follows.[7]

Methodology:

  • Geometry Optimization: The molecular structure is optimized using a suitable level of theory, such as B3LYP with a 6-31++G(d,p) basis set. This provides optimized bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated to confirm the structure is at a true energy minimum (no imaginary frequencies) and to predict the IR spectrum. The calculated frequencies are often scaled to better match experimental data.[7]

  • Reactivity Descriptors: Analyses like Molecular Electrostatic Potential (MEP) and Fukui functions can be performed to identify electrophilic and nucleophilic sites, predicting the molecule's reactivity.[7]

Potential Biological Activity & Signaling

Phenolic compounds are known for a wide range of biological activities, including antimicrobial and antioxidant properties.[8] The introduction of fluorine can enhance metabolic stability and binding affinity.[9] While specific data for this compound is limited, related compounds have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase.[10]

A common initial screening for biological activity is the determination of the Minimum Inhibitory Concentration (MIC) against microbial strains.

G start Prepare Compound Stock Solution dilution Serial Dilution in 96-Well Plate start->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C (18-24 hours) inoculation->incubation readout Visually Assess for Bacterial Growth incubation->readout mic Determine MIC readout->mic

References

Spectroscopic and Structural Elucidation of 4-Fluoro-2-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 4-Fluoro-2-(hydroxymethyl)phenol. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the experimental protocols used for its acquisition.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the 1H and 13C NMR spectral data for this compound.

Table 1: 1H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.11 - 7.02m3HAromatic Protons
6.89 - 6.85m1HAromatic Proton
5.88s1HHydroxyl Proton
Table 2: 13C NMR Data for this compound
Chemical Shift (δ) ppm
152.19
150.30
143.55
143.44
124.89
124.86
120.94
120.88
117.47
117.45
115.70
115.55

Experimental Protocols

The NMR spectra were acquired using the following instrumentation and parameters:

Instrumentation: The 1H and 13C NMR spectra were recorded on a Bruker AV-400 spectrometer.[1]

Sample Preparation: The sample of this compound was dissolved in either deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[1]

Data Acquisition:

  • 1H NMR: The proton NMR spectra were recorded at a frequency of 400 MHz.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

  • 13C NMR: The carbon-13 NMR spectra were recorded at a frequency of 100 MHz.[1] The chemical shifts are reported in parts per million (ppm) with the solvent peak used as a reference (CDCl3: 77.3 ppm; DMSO-d6: 39.6 ppm).[1]

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure and the atom numbering scheme for this compound, which is essential for the unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-(hydroxymethyl)phenol, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the expected spectral features, a robust experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Introduction to this compound

This compound is a substituted aromatic compound containing a phenol, a primary alcohol, and a fluorine substituent on the benzene ring. Its chemical structure dictates a unique infrared absorption pattern corresponding to the vibrational modes of its constituent functional groups. FT-IR spectroscopy serves as a powerful analytical technique for the identification and characterization of this molecule by probing these vibrations.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum is sample-specific, the expected FT-IR absorption bands for this compound can be predicted based on the characteristic vibrational frequencies of its functional groups. The presence of both a phenolic -OH and an alcoholic -OH group is expected to result in a very broad O-H stretching band due to extensive hydrogen bonding.

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityComments
3550–3200O-H stretch (H-bonded)Phenolic and Alcoholic -OHStrong, BroadA very prominent and broad absorption is expected due to intermolecular and intramolecular hydrogen bonding.[1][2][3][4][5]
3100–3000C-H stretchAromatic C-HMedium to WeakCharacteristic of C-H bonds on the benzene ring.[2]
2950–2850C-H stretchAliphatic C-H (in -CH₂OH)MediumCorresponds to the symmetric and asymmetric stretching of the methylene group.[1]
1630–1580C=C stretchAromatic RingMedium to StrongMultiple bands are expected in this region due to the vibrations of the benzene ring.[1][2][4]
1520–1470C=C stretchAromatic RingMedium to StrongFurther confirmation of the aromatic backbone.
1440–1395O-H bendPhenolic -OHMediumIn-plane bending of the phenolic hydroxyl group.[1]
1280–1200C-O stretchPhenolic C-OStrongThis strong band is characteristic of phenols and distinguishes them from aliphatic alcohols.[1][2]
1100–1000C-O stretchAlcoholic C-OStrongStretching vibration of the C-O bond in the primary alcohol group (-CH₂OH).[1][4][6]
~1150C-F stretchAryl-FStrongThe carbon-fluorine bond typically gives a strong absorption in this region.
900–675C-H bend (out-of-plane)Aromatic C-HStrongThe specific pattern of these bands can help confirm the substitution pattern on the benzene ring.[2]

Experimental Protocol for FT-IR Analysis

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the thin solid film or KBr pellet method.

3.1. Materials and Equipment

  • This compound sample

  • FT-IR Spectrometer (e.g., Thermo Scientific Nicolet 6700)[1]

  • Agate mortar and pestle

  • Spectroscopy grade Potassium Bromide (KBr), dried

  • Pellet press with die

  • Sample holder

  • Volatile solvent (e.g., methylene chloride or acetone)[7]

  • Infrared-transparent windows (e.g., KBr or NaCl plates)[8]

3.2. Method 1: KBr Pellet Preparation [9][10]

  • Sample Grinding: Grind approximately 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[9]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy grade KBr to the mortar.[9] Mix the sample and KBr thoroughly by grinding until a homogeneous mixture is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[8]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[9]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty sample compartment prior to sample analysis.

3.3. Method 2: Thin Solid Film [7]

  • Sample Dissolution: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a suitable volatile solvent like methylene chloride in a small vial.[7][8]

  • Film Casting: Place a single drop of this solution onto a clean, dry KBr or NaCl salt plate.[7]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

  • Sample Analysis: Place the plate in the V-shaped sample holder inside the spectrometer.[7]

  • Spectrum Acquisition: Obtain the IR spectrum. If the signal is too weak, add another drop of the solution, let it dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[7]

Workflow and Data Interpretation

The process of FT-IR analysis, from sample preparation to final interpretation, follows a logical sequence. This workflow ensures that the acquired data is of high quality and that the interpretation is systematic and accurate.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Obtain Solid Sample ChooseMethod Choose Method: KBr Pellet or Thin Film Sample->ChooseMethod Prep Prepare Sample (Grind/Mix or Dissolve) ChooseMethod->Prep Background Acquire Background Spectrum Prep->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Data (Baseline Correction, etc.) SampleScan->Process IdentifyPeaks Identify Key Absorption Peaks Process->IdentifyPeaks AssignGroups Assign Peaks to Functional Groups IdentifyPeaks->AssignGroups Compare Compare with Reference Spectra AssignGroups->Compare Interpret Final Structure Confirmation Compare->Interpret FinalReport Generate Report Interpret->FinalReport

Caption: Workflow for FT-IR analysis of a solid sample.

This diagram illustrates the sequential process beginning with the crucial sample preparation stage, followed by systematic data acquisition and processing, and culminating in a detailed spectral analysis and interpretation. Each step is critical for ensuring the final structural confirmation is accurate and reliable.

References

An In-depth Technical Guide on the Solubility of 4-Fluoro-2-(hydroxymethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility Determination

The solubility of a solid compound in a liquid solvent is a critical physicochemical parameter, defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical development, understanding and quantifying solubility is paramount for processes such as crystallization, formulation, and ensuring bioavailability.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Fluoro-2-(hydroxymethyl)phenol in common organic solvents. The absence of such data highlights a research gap and underscores the necessity for experimental determination for specific applications.

For context, the solubility of phenolic compounds is governed by factors including the polarity of the solvent, the potential for hydrogen bonding, the crystalline structure of the solute, and temperature. Generally, phenolic compounds exhibit higher solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for determining the solubility of a compound like this compound. This protocol is based on the isothermal shake-flask method, a gold-standard technique for solubility measurement.[1][2][3]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 298.15 K and 313.15 K).

Materials and Equipment:
  • Solute: this compound (solid, high purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane).

  • Apparatus:

    • Analytical balance (±0.0001 g)

    • Isothermal shaker bath or incubator with temperature control (±0.1 K)

    • Vials or flasks with airtight seals

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

    • Differential Scanning Calorimeter (DSC) for solid-state characterization

Methodology:

Part 1: Solid-Phase Characterization

  • Purity and Identity Confirmation: Confirm the identity and purity of the this compound sample using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the solid sample to determine its melting point and enthalpy of fusion. This also helps to identify the presence of different polymorphic forms, which can significantly impact solubility.[1][2]

Part 2: Solubility Measurement (Isothermal Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to rest in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent any undissolved solid from being included in the sample, which would lead to erroneously high solubility values.

  • Quantification:

    • Gravimetric Method: The solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute. The mass of the remaining solid is then determined using an analytical balance. The solubility is calculated as the mass of the solute per volume or mass of the solvent.[1][2]

    • Chromatographic/Spectroscopic Method: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry to determine the concentration of this compound. The solubility is then calculated by taking into account the dilution factor.

Part 3: Data Analysis

  • Perform all experiments in triplicate to ensure the reproducibility of the results.[4]

  • Report the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

  • The results should be presented in a tabular format, clearly indicating the solvent, temperature, and the mean solubility value with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Solubility_Workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_sampling Sampling & Analysis Phase cluster_quantification Quantification cluster_result Final Output A Add Excess Solute to Solvent in Vials B Seal Vials A->B C Place in Isothermal Shaker at Constant Temperature B->C D Agitate for 24-72 hours C->D E Settle for 2-4 hours D->E F Withdraw Supernatant E->F G Filter with Syringe Filter F->G H Gravimetric Method (Evaporate Solvent) G->H Option 1 I Instrumental Method (e.g., HPLC, UV-Vis) G->I Option 2 J Solubility Data Table H->J I->J

Caption: Workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to Tavaborole Impurity B: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tavaborole, an oxaborole antifungal agent, is a cornerstone in the topical treatment of onychomycosis. As with any pharmaceutical compound, the identification, synthesis, and characterization of its impurities are of paramount importance for regulatory approval and ensuring patient safety. This technical guide focuses on a specific known impurity, Tavaborole Impurity B. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the synthesis and detailed characterization of Tavaborole Impurity B, identified as 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine. While the presence of this impurity is acknowledged in pharmaceutical development, its synthetic route and comprehensive analytical profile are not disclosed in the public domain.

This guide, therefore, outlines a theoretical framework for its potential synthesis based on analogous chemical reactions and details the necessary characterization studies that would be required for its definitive identification and quantification.

Introduction to Tavaborole and its Impurities

Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis, thereby halting fungal growth. The manufacturing process of Tavaborole, like any synthetic route, can lead to the formation of impurities. These can arise from starting materials, intermediates, side reactions, or degradation of the active pharmaceutical ingredient (API). Regulatory bodies such as the FDA and EMA mandate stringent control over impurity levels in drug substances and products.

Tavaborole Impurity B has been identified as 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine. The structural difference from Tavaborole lies in the replacement of the oxygen atom and the methylene group in the five-membered ring with two nitrogen atoms.

Proposed Synthesis of Tavaborole Impurity B

While a specific, validated synthesis for Tavaborole Impurity B is not publicly available, a plausible synthetic route can be postulated based on established principles of heterocyclic chemistry. A potential pathway could involve the reaction of a suitably substituted phenylhydrazine with a boron-containing reactant.

Hypothetical Synthetic Pathway

A logical approach to the synthesis of 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine could begin with a fluorinated phenylhydrazine derivative, which would then undergo cyclization with a source of the boron moiety.

Synthesis_Pathway A 2-Bromo-4-fluorophenylhydrazine B Protection of Hydrazine A->B e.g., Boc Anhydride C Lithiation B->C n-BuLi D Reaction with Trialkyl Borate C->D B(OR)3 E Hydrolysis D->E H2O F Deprotection and Cyclization E->F Acidic Conditions G Tavaborole Impurity B (5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine) F->G

Caption: Hypothetical synthesis pathway for Tavaborole Impurity B.

Experimental Protocol (Theoretical)

The following is a generalized, theoretical protocol for the proposed synthesis. This has not been experimentally validated and should be approached with appropriate caution and optimization.

  • Protection of Phenylhydrazine: 2-Bromo-4-fluorophenylhydrazine would be protected, for instance, with a tert-butoxycarbonyl (Boc) group to prevent side reactions at the more nucleophilic nitrogen.

  • Lithiation and Borylation: The protected intermediate would undergo lithium-halogen exchange, followed by reaction with a trialkyl borate (e.g., triisopropyl borate) to introduce the boron moiety.

  • Hydrolysis: The resulting boronate ester would be hydrolyzed under aqueous conditions to form the corresponding boronic acid.

  • Deprotection and Cyclization: Removal of the protecting group under acidic conditions would be expected to trigger a spontaneous intramolecular cyclization to yield the desired 5-fluoro-1,2-dihydro-1-hydroxy-2,3,1-benzodiazoborine (Tavaborole Impurity B).

  • Purification: The final compound would require purification, likely via column chromatography or recrystallization, to obtain a reference standard of high purity.

Characterization of Tavaborole Impurity B

Once synthesized and isolated, a comprehensive characterization would be essential to confirm its structure and purity. The following analytical techniques would be employed.

Spectroscopic Characterization
Technique Expected Observations
¹H NMR Aromatic protons showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Signals corresponding to the N-H protons of the diazaborine ring.
¹³C NMR Resonances for the aromatic carbons, with chemical shifts influenced by the fluorine and nitrogen substituents.
¹⁹F NMR A singlet or doublet (due to coupling with adjacent protons) confirming the presence and position of the fluorine atom.
¹¹B NMR A signal characteristic of a tricoordinate boron atom in a heterocyclic system.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₆H₅BFN₂O. High-resolution mass spectrometry (HRMS) would provide the elemental composition.
Infrared (IR) Spectroscopy Absorption bands corresponding to N-H stretching, B-O stretching, and aromatic C-H and C=C vibrations.
Chromatographic Purity
Technique Methodology and Expected Results
High-Performance Liquid Chromatography (HPLC) A validated reverse-phase HPLC method would be developed to determine the purity of the synthesized impurity. The method would utilize a suitable stationary phase (e.g., C18) and mobile phase to achieve separation from starting materials and other potential by-products. Purity would be determined by the area percentage of the main peak.
Gas Chromatography (GC) If the impurity is sufficiently volatile and thermally stable, GC could be used as an orthogonal technique to confirm purity.

Logical Workflow for Impurity Management

The synthesis and characterization of Tavaborole Impurity B are critical steps in the overall quality control strategy for the drug substance.

Impurity_Management_Workflow cluster_0 Impurity Identification cluster_1 Reference Standard cluster_2 Method Development and Validation cluster_3 Routine Quality Control A Detection in Tavaborole Batches B Isolation and Structural Elucidation (e.g., LC-MS, NMR) A->B C Postulated Synthesis of Impurity B B->C D Synthesis and Purification C->D E Comprehensive Characterization D->E F Qualified Reference Standard E->F G Development of Analytical Method (e.g., HPLC) F->G H Method Validation (Specificity, Linearity, Accuracy, Precision) G->H I Routine Testing of Tavaborole Batches H->I J Quantification of Impurity B I->J K Compliance with Regulatory Limits J->K

Caption: Workflow for the management of Tavaborole Impurity B.

Conclusion

The synthesis and characterization of Tavaborole Impurity B are crucial for ensuring the quality and safety of Tavaborole drug products. While specific details are not publicly available, this guide provides a theoretical framework for its synthesis based on established chemical principles and outlines the necessary analytical techniques for its comprehensive characterization. The development of a certified reference standard for Tavaborole Impurity B is a prerequisite for the validation of analytical methods used in routine quality control of Tavaborole. Further research and disclosure from manufacturers would be invaluable to the scientific community for a more complete understanding of this and other related impurities.

5-Fluoro-2-hydroxybenzenemethanol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identifier:

  • Name: 5-Fluoro-2-hydroxybenzenemethanol

  • Synonyms: 4-Fluoro-2-(hydroxymethyl)phenol, 5-Fluoro-2-hydroxybenzyl alcohol

  • CAS Number: 2357-33-7

  • Molecular Formula: C₇H₇FO₂

  • Molecular Weight: 142.13 g/mol

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Based on data for analogous compounds such as 2-Fluoro-5-hydroxybenzoic acid, the following GHS classifications are anticipated. Users should perform their own risk assessment.

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Hazard Statements (Anticipated)

CodeStatement
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Signal Word (Anticipated): Warning

GHS Pictogram (Anticipated):

alt text

Safety and Handling Protocols

Adherence to standard laboratory safety protocols is essential when handling 5-Fluoro-2-hydroxybenzenemethanol.

2.1. Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling, and the following PPE is mandatory:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene; inspect before use). A lab coat or chemical-resistant apron should be worn.Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded or irritation is experienced, use a NIOSH-approved respirator with an appropriate cartridge.Minimizes inhalation of dust or vapors.

2.2. Handling Procedures

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use appropriate tools to handle the solid material to avoid direct contact.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

2.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2°C and 8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

3.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

3.2. Accidental Release Measures

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.

3.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

There is no publicly available quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation), for 5-Fluoro-2-hydroxybenzenemethanol. The toxicological properties have not been thoroughly investigated. The provided hazard information is based on the chemical structure and data for similar compounds.

Disposal Considerations

Dispose of 5-Fluoro-2-hydroxybenzenemethanol and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not allow it to enter the sewage system.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a general workflow for handling a chemical powder like 5-Fluoro-2-hydroxybenzenemethanol in a research setting and the hierarchy of safety controls.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Don Appropriate PPE a->b c Weigh the Chemical b->c d Prepare Solution or Reaction Mixture c->d e Perform Experiment d->e f Decontaminate Glassware and Equipment e->f g Dispose of Waste in Labeled Container f->g h Clean Work Area g->h i Remove and Dispose of PPE h->i j Wash Hands i->j

Caption: General workflow for safely handling a chemical powder.

G cluster_controls Hierarchy of Safety Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

Caption: Hierarchy of controls for mitigating chemical hazards.

References

theoretical vs experimental properties of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, a compound of interest in various scientific domains. This document collates available data on its physicochemical properties, spectroscopic profile, and analytical methodologies.

Core Properties and Characteristics

This compound, with the chemical formula C₇H₇FO₂, is a fluorinated derivative of 2-(hydroxymethyl)phenol. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the known theoretical and experimental physicochemical properties of this compound is presented below. Theoretical values are computationally derived and provide estimations, while experimental values are determined through laboratory measurements.

PropertyTheoretical ValueExperimental Value
Molecular Formula C₇H₇FO₂-
Molecular Weight 142.13 g/mol [1]-
CAS Number 2357-33-7[1]-
Melting Point -69-71 °C
Boiling Point Not availableNot available
XLogP3 1.3[1]-
Topological Polar Surface Area 40.5 Ų[1]-
Hydrogen Bond Donors 2[1]-
Hydrogen Bond Acceptors 2[1]-

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The fluorine atom will introduce splitting (H-F coupling) in the signals of nearby aromatic protons.

¹³C NMR (Predicted): The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.

Other Spectroscopic Data
  • Mass Spectrometry (MS): A GC-MS spectrum is available for this compound, which can be used to determine its molecular weight and fragmentation pattern.[1]

  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum is also available, providing information about the functional groups present in the molecule.[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of this compound

A general synthetic approach for hydroxymethylphenols involves the reaction of the corresponding phenol with formaldehyde. For this compound, a plausible synthesis route would involve the reaction of 4-fluorophenol with formaldehyde under basic or acidic conditions. A detailed, validated laboratory protocol for the synthesis of this specific compound is not currently available in the searched literature.

Analytical Methods

The quantification and characterization of this compound can be achieved using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be a suitable technique for the routine analysis and quantification of this compound. The chromophoric nature of the phenol ring allows for sensitive UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and sensitivity, making it an excellent method for trace-level detection and confirmation of this compound. Derivatization may be required to improve its volatility for GC analysis.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. Research in this area would be necessary to elucidate its potential pharmacological or biological effects.

Visualizations

Logical Relationship of Compound Information

The following diagram illustrates the key aspects of information compiled for this compound.

G cluster_properties Properties cluster_experimental Experimental Aspects Physicochemical Physicochemical Spectroscopic Spectroscopic Synthesis Synthesis Analytical_Methods Analytical_Methods This compound This compound This compound->Physicochemical Characterized by This compound->Spectroscopic Identified by This compound->Synthesis Produced via This compound->Analytical_Methods Quantified using

Caption: Overview of this compound Information.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for the analysis of this compound.

G Sample Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification Analysis Analysis Purification->Analysis HPLC HPLC Analysis->HPLC GC-MS GC-MS Analysis->GC-MS NMR NMR Analysis->NMR Data_Interpretation Data_Interpretation HPLC->Data_Interpretation GC-MS->Data_Interpretation NMR->Data_Interpretation

Caption: General Analytical Workflow.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of the aromatic organic compound, 4-Fluoro-2-(hydroxymethyl)phenol. This document details the presumptive inaugural synthetic route, a base-catalyzed hydroxymethylation of 4-fluorophenol. Included are detailed experimental protocols, a summary of key quantitative data, and a logical workflow diagram to elucidate the synthetic pathway. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing the necessary details for the replication and potential optimization of this synthesis.

Introduction

This compound, a fluorinated phenolic compound, holds significance as a potential building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The ortho-hydroxymethyl group provides a reactive handle for further chemical modifications. While the specific historical context of its "discovery" as a distinct chemical entity is not prominently documented in publicly available literature, its first synthesis can be inferred through established organic chemistry principles, namely the hydroxymethylation of phenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Data for this compound [1]

PropertyValue
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
CAS Number 2357-33-7
Appearance Presumed to be a solid at room temperature
IUPAC Name This compound
Synonyms 5-Fluoro-2-hydroxybenzyl alcohol, Benzenemethanol, 5-fluoro-2-hydroxy-

Presumed First Synthesis: Ortho-Selective Hydroxymethylation of 4-Fluorophenol

The first synthesis of this compound is predicated on the well-established reaction of phenols with formaldehyde, known as hydroxymethylation. Given the directing effects of the hydroxyl group on the aromatic ring, the reaction between 4-fluorophenol and formaldehyde under basic conditions is the most logical and direct route to the target molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the phenoxide ion, generated in the presence of a base, acts as a nucleophile attacking the electrophilic carbon of formaldehyde.

Reaction Scheme

The overall reaction for the synthesis is as follows:

The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The electron-donating nature of the phenoxide group activates the aromatic ring towards electrophilic attack, with the ortho and para positions being the most reactive. In the case of 4-fluorophenol, the para position is blocked by the fluorine atom, thus directing the hydroxymethylation to the ortho positions.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the ortho-hydroxymethylation of phenols and would be a plausible method for the first synthesis of this compound.

Materials:

  • 4-Fluorophenol

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to 4-fluorophenol should be approximately 1:1 to ensure the formation of the sodium phenoxide salt.

  • Addition of Formaldehyde: To the stirred solution, add a molar excess of formaldehyde solution (typically 1.5 to 2 equivalents relative to 4-fluorophenol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with hydrochloric acid to a pH of approximately 7.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Expected Quantitative Data

While a specific publication detailing the first synthesis with precise yields is not available, based on similar reactions, a moderate to good yield can be anticipated.

Table 2: Anticipated Experimental Parameters and Results

ParameterAnticipated Value/Range
Reactant Molar Ratio 1 : 1.5-2 (4-Fluorophenol : Formaldehyde)
Reaction Temperature 60-80 °C
Reaction Time 4-8 hours
Expected Yield 50-70%
Primary Side Products 4-Fluoro-2,6-bis(hydroxymethyl)phenol[2], unreacted starting materials

Logical Workflow and Signaling Pathways

The synthesis of this compound follows a clear and logical chemical pathway. A diagram illustrating this workflow is provided below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluorophenol 4-Fluorophenol Base-Catalyzed\nHydroxymethylation Base-Catalyzed Hydroxymethylation 4-Fluorophenol->Base-Catalyzed\nHydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Base-Catalyzed\nHydroxymethylation This compound This compound Base-Catalyzed\nHydroxymethylation->this compound

Caption: Synthetic workflow for this compound.

Conclusion

While the formal "discovery" of this compound is not well-documented, its synthesis can be confidently approached through the ortho-selective hydroxymethylation of 4-fluorophenol. This technical guide provides a robust framework for its preparation, offering a detailed experimental protocol and expected outcomes. The presented information serves as a valuable resource for chemists and pharmaceutical scientists, enabling the synthesis and further exploration of this and related fluorinated phenolic compounds for various applications in drug discovery and materials science. Further research into optimizing the reaction conditions and exploring the utility of this compound as a synthetic intermediate is warranted.

References

A Technical Guide to the Quantum Chemical Profile of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 4-Fluoro-2-(hydroxymethyl)phenol, a substituted phenol of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), this document outlines the molecule's structural, electronic, and spectroscopic characteristics. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials, offering insights into molecular stability, reactivity, and potential intermolecular interactions.

Computational Methodology

The quantum chemical calculations detailed in this guide are based on widely accepted protocols for small organic molecules, ensuring a balance between computational accuracy and efficiency.[1][2] The following section outlines the experimental protocol for performing these calculations.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][3] The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more precise description of bonding environments.[1][4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. These frequency calculations also provide theoretical vibrational spectra (Infrared and Raman).[5]

The workflow for these calculations is depicted below.

G Diagram 1: DFT Calculation Workflow cluster_input Input Preparation cluster_calc Quantum Mechanical Calculation cluster_output Analysis cluster_results Results mol_build 1. Construct Molecule (this compound) input_gen 2. Generate Input File (Method: B3LYP/6-311++G(d,p)) (Keywords: Opt, Freq) mol_build->input_gen dft_calc 3. Perform DFT Calculation (Geometry Optimization & Frequencies) input_gen->dft_calc verify_freq 4. Verify Minimum Energy (Check for imaginary frequencies) dft_calc->verify_freq extract_data 5. Extract Data (Geometries, Frequencies, Energies) verify_freq->extract_data table_geom Optimized Geometry table_vib Vibrational Spectra table_elec Electronic Properties G Diagram 2: Frontier Molecular Orbitals cluster_energy HOMO HOMO Highest Occupied Molecular Orbital (Electron Donor) homo_energy HOMO Energy HOMO->homo_energy LUMO LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptor) lumo_energy LUMO Energy LUMO->lumo_energy lumo_energy->homo_energy   ΔE = E_LUMO - E_HOMO   (Energy Gap)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 4-Fluoro-2-(hydroxymethyl)phenol. This versatile starting material offers multiple reaction sites, allowing for the creation of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The fluorinated phenol moiety is a key pharmacophore in many biologically active molecules, potentially enhancing metabolic stability and binding affinity.

Overview of Synthetic Transformations

This compound possesses three primary reactive sites for derivatization: the phenolic hydroxyl group, the benzylic hydroxyl group, and the aromatic ring. This allows for a range of chemical modifications, including etherification, esterification, oxidation, and condensation reactions.

G cluster_phenolic_oh Phenolic -OH Reactions cluster_benzylic_oh Benzylic -OH Reactions cluster_condensation Condensation Reaction start This compound ether O-Alkyl/Aryl Ethers start->ether Williamson Ether Synthesis ester_phenolic Phenolic Esters start->ester_phenolic Acylation aldehyde 4-Fluoro-2-formylphenol start->aldehyde Mild Oxidation (e.g., PCC, MnO2) ester_benzylic Benzylic Esters start->ester_benzylic Esterification benzoxazine Benzoxazine Derivatives start->benzoxazine Mannich Condensation (with primary amine and formaldehyde) carboxylic_acid 4-Fluoro-2-hydroxybenzoic acid aldehyde->carboxylic_acid Strong Oxidation (e.g., KMnO4)

Experimental Protocols

Synthesis of 4-Fluoro-2-(alkoxymethyl)phenol (Etherification of Phenolic OH)

The Williamson ether synthesis is a reliable method for the preparation of ethers from phenols.[1]

Protocol:

  • To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Derivative ExampleAlkyl HalideSolventReaction Time (h)Yield (%)
2-(Benzyloxy)-5-fluorobenzyl alcoholBenzyl bromideAcetone6-885-95
2-(Ethoxymethyl)-4-fluorophenolEthyl iodideDMF4-680-90
Synthesis of 4-Fluoro-2-(hydroxymethyl)phenyl Acetate (Esterification of Phenolic OH)

Esterification of the phenolic hydroxyl group can be achieved using acid anhydrides or acid chlorides in the presence of a base.

Protocol:

  • Dissolve this compound (1.0 eq.) in pyridine or a mixture of dichloromethane and triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride or acetyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

DerivativeAcylating AgentBaseSolventYield (%)
4-Fluoro-2-(hydroxymethyl)phenyl acetateAcetic anhydridePyridinePyridine90-98
4-Fluoro-2-(hydroxymethyl)phenyl benzoateBenzoyl chlorideTriethylamineDichloromethane88-95
Synthesis of 4-Fluoro-2-formylphenol (Oxidation of Benzylic OH)

Selective oxidation of the primary alcohol to an aldehyde can be accomplished using mild oxidizing agents.[2]

Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) in dichloromethane, add a solution of this compound (1.0 eq.) in dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify by column chromatography on silica gel.

Oxidizing AgentSolventReaction Time (h)Yield (%)
Pyridinium chlorochromate (PCC)Dichloromethane2-480-90
Manganese dioxide (MnO₂)Chloroform24-4870-85
Synthesis of Benzoxazine Derivatives (Mannich Condensation)

Benzoxazines are synthesized via a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[3] The presence of the hydroxymethyl group on the starting material may lead to more complex structures or require protection prior to the main reaction. A plausible approach involves the reaction of the phenolic moiety.

Protocol:

  • In a round-bottom flask, mix this compound (1.0 eq.), a primary amine (e.g., aniline, propylamine, 1.0 eq.), and paraformaldehyde (2.0 eq.) in a suitable solvent such as toluene or 1,4-dioxane.

  • Heat the mixture to reflux (typically 90-110 °C) for 4-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, wash the reaction mixture with aqueous NaOH solution to remove unreacted phenol.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Primary AmineSolventReaction Time (h)Yield (%)
AnilineToluene6-1275-85
Propylamine1,4-Dioxane4-880-90

Potential Applications and Biological Activity

Derivatives of fluorinated phenols are known to exhibit a range of biological activities. The introduction of fluorine can enhance properties such as membrane permeability and metabolic stability.[4][5]

Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including the disruption of microbial membranes.[6] The lipophilicity and electronic properties of the synthesized derivatives can be tuned to optimize their antimicrobial potency.

G compound Phenolic Derivative membrane Bacterial Cell Membrane compound->membrane Interaction disruption Membrane Disruption (Increased Permeability) membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Estrogenic Activity

Some phenolic compounds can act as endocrine disruptors by interacting with estrogen receptors.[7] The estrogenic or anti-estrogenic potential of the synthesized derivatives should be evaluated, as this can be a desirable or undesirable effect depending on the therapeutic target.

G ligand Estrogenic Compound (e.g., Phenolic Derivative) er Estrogen Receptor (ER) ligand->er Binding dimer ER Dimerization er->dimer nucleus Translocation to Nucleus dimer->nucleus ere Estrogen Response Element (ERE) on DNA nucleus->ere Binding transcription Gene Transcription ere->transcription response Cellular Response transcription->response

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of derivatives. The protocols provided herein offer a foundation for the exploration of its chemical space. Further investigation into the biological activities of these novel compounds is warranted and could lead to the discovery of new therapeutic agents or functional materials.

References

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 4-Fluoro-2-(hydroxymethyl)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(hydroxymethyl)phenol and its structural analogs are versatile building blocks in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of a fluorine atom, a phenolic hydroxyl group, and a reactive hydroxymethyl group on the benzene ring allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of a key API, Tavaborole, an antifungal agent, using a derivative of this compound.

Application: Synthesis of Tavaborole

Tavaborole is an oxaborole antifungal agent used for the topical treatment of onychomycosis (fungal infection of the nails). Its synthesis involves the formation of a benzoxaborole ring system, for which a substituted hydroxymethylphenol derivative is a key precursor.

Mechanism of Action of Tavaborole

Tavaborole exerts its antifungal activity by inhibiting fungal protein synthesis. It specifically targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By forming a stable adduct with the editing site of LeuRS, Tavaborole traps the tRNA, thereby halting the production of essential proteins and leading to fungal cell death.

Diagram of the Mechanism of Action of Tavaborole

Tavaborole_Mechanism Mechanism of Action of Tavaborole Tavaborole Tavaborole LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits tRNA_Leu Leucyl-tRNA LeuRS->tRNA_Leu Charges tRNA with Leucine Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Essential for Fungal_Cell_Death Fungal Cell Death Protein_Synthesis->Fungal_Cell_Death Inhibition leads to

Caption: Inhibition of fungal protein synthesis by Tavaborole.

Experimental Protocols: Synthesis of Tavaborole

The following is a multi-step synthesis protocol for Tavaborole, starting from a commercially available precursor that can be derived from this compound.

Overall Synthetic Scheme

Tavaborole_Synthesis Synthetic Pathway to Tavaborole cluster_0 Step 1: Borylation cluster_1 Step 2: Bromination cluster_2 Step 3: Cyclization A 2-Bromo-5-fluorotoluene B 2-Methyl-4-fluorophenylboronic acid A->B 1. Mg, THF 2. B(OiPr)3 3. HCl C 2-(Bromomethyl)-4-fluorophenylboronic acid B->C NBS, AIBN, CCl4 D Tavaborole C->D NaOH, H2O then HCl

Caption: Multi-step synthesis of Tavaborole.

Step 1: Synthesis of 2-Methyl-4-fluorophenylboronic acid

This step involves the formation of a Grignard reagent from 2-Bromo-5-fluorotoluene, followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol:

  • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

  • Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of 2-Bromo-5-fluorotoluene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, keeping the temperature below -60 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 2N hydrochloric acid (HCl) at 0 °C until the aqueous layer is acidic (pH ~2).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

ParameterValueReference
Starting Material2-Bromo-5-fluorotoluenePatent WO2017125835A1
Key ReagentsMg, B(OiPr)3, HClPatent WO2017125835A1
SolventTetrahydrofuran (THF)Patent WO2017125835A1
Reaction Time~12-16 hoursPatent WO2017125835A1
Yield~70-85%Patent WO2017125835A1
Purity (HPLC)>98%Patent WO2017125835A1
Step 2: Synthesis of 2-(Bromomethyl)-4-fluorophenylboronic acid

This step involves the radical bromination of the methyl group of 2-Methyl-4-fluorophenylboronic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-Methyl-4-fluorophenylboronic acid (1.0 eq) in carbon tetrachloride (CCl4).

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-(Bromomethyl)-4-fluorophenylboronic acid is often used in the next step without further purification.

Quantitative Data:

ParameterValueReference
Starting Material2-Methyl-4-fluorophenylboronic acidPatent WO2017125835A1
Key ReagentsN-Bromosuccinimide (NBS), AIBNPatent WO2017125835A1
SolventCarbon Tetrachloride (CCl4)Patent WO2017125835A1
Reaction Time4-6 hoursPatent WO2017125835A1
YieldCrude product carried forwardPatent WO2017125835A1
Purity (HPLC)Assumed quantitative conversion for next stepPatent WO2017125835A1
Step 3: Synthesis of Tavaborole (5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

This final step involves the intramolecular cyclization of 2-(Bromomethyl)-4-fluorophenylboronic acid to form the benzoxaborole ring.

Experimental Protocol:

  • Dissolve the crude 2-(Bromomethyl)-4-fluorophenylboronic acid from the previous step in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2-3 with 2N HCl at 0 °C.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Tavaborole.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or toluene.

Quantitative Data:

ParameterValueReference
Starting Material2-(Bromomethyl)-4-fluorophenylboronic acidPatent WO2017125835A1
Key ReagentsSodium Hydroxide (NaOH), HClPatent WO2017125835A1
SolventEthanol/WaterPatent WO2017125835A1
Reaction Time2-4 hoursPatent WO2017125835A1
Yield~80-90% (from 2-methyl-4-fluorophenylboronic acid)Patent WO2017125835A1
Purity (HPLC)>99.5%Patent WO2017125835A1

Summary of Quantitative Data for Tavaborole Synthesis

StepStarting MaterialKey ReagentsSolventReaction TimeYieldPurity (HPLC)Reference
12-Bromo-5-fluorotolueneMg, B(OiPr)3, HClTHF~12-16 h~70-85%>98%WO2017125835A1
22-Methyl-4-fluorophenylboronic acidNBS, AIBNCCl44-6 hCrude-WO2017125835A1
32-(Bromomethyl)-4-fluorophenylboronic acidNaOH, HClEthanol/Water2-4 h~80-90%>99.5%WO2017125835A1

Conclusion

This compound and its derivatives are crucial intermediates in the synthesis of medicinally important compounds like Tavaborole. The provided protocols offer a detailed guide for the synthesis of Tavaborole, highlighting the key reaction conditions and expected outcomes. The unique reactivity of the starting material, coupled with a well-defined synthetic strategy, enables the efficient production of this potent antifungal agent. Researchers and drug development professionals can utilize this information to further explore the synthetic potential of this class of compounds in the discovery of new therapeutic agents.

Application Notes and Protocols: Electrophilic Reactions of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(hydroxymethyl)phenol is a valuable substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its aromatic ring is activated towards electrophilic substitution by the strongly activating hydroxyl group. The presence of a fluorine atom and a hydroxymethyl group introduces further complexity and allows for regioselective functionalization. These functional groups can influence the reactivity and orientation of incoming electrophiles, making this molecule an interesting substrate for creating diverse molecular architectures.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles. The protocols are based on established methodologies for electrophilic aromatic substitution of phenols, adapted for this specific substrate.

Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the three substituents on the benzene ring:

  • -OH (Hydroxyl): A strongly activating, ortho, para-directing group.

  • -CH₂OH (Hydroxymethyl): A weakly activating, ortho, para-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group due to its strong electronegativity (inductive effect) but also a pi-donating group (resonance effect).

The powerful ortho, para-directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the hydroxyl group is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (C6) and ortho to the hydroxymethyl group and meta to the fluorine (C3). Steric hindrance from the existing hydroxymethyl group might influence the ratio of the possible products.

Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations in drug development.

Reaction Scheme:

Experimental Protocol: Nitration of this compound

This protocol is adapted from general procedures for phenol nitration.[1][2]

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane at 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (1.0 eq) to the cooled solution while stirring.

  • In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the phenol over 30 minutes, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the nitrated isomers.

Quantitative Data Summary:

ElectrophileReagentsSolventTemperature (°C)Time (h)Major ProductsYield (%)
NO₂⁺HNO₃, H₂SO₄DCM0 - 51 - 24-Fluoro-2-(hydroxymethyl)-6-nitrophenol, 4-Fluoro-2-(hydroxymethyl)-5-nitrophenol75-85 (mixture)

Logical Relationship Diagram:

Nitration_Workflow Start This compound in DCM Reaction Nitration at 0-5 °C Start->Reaction Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Reaction Workup Quenching with ice, Extraction with DCM Reaction->Workup Purification Column Chromatography Workup->Purification Products Nitrated Isomers Purification->Products

Caption: Workflow for the nitration of this compound.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., Br) onto the aromatic ring, which can serve as a handle for cross-coupling reactions.

Reaction Scheme:

Experimental Protocol: Bromination of this compound

This protocol is a standard procedure for the bromination of activated aromatic compounds.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Saturated Sodium Thiosulfate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired brominated product.

Quantitative Data Summary:

ElectrophileReagentsSolventTemperature (°C)Time (h)Major ProductYield (%)
Br⁺NBSAcetonitrileRoom Temp.2 - 46-Bromo-4-fluoro-2-(hydroxymethyl)phenol80-90

Experimental Workflow Diagram:

Bromination_Workflow Substrate This compound Reaction Stir at RT Substrate->Reaction Reagent NBS in Acetonitrile Reagent->Reaction Quench Quench with Na2S2O3 Reaction->Quench Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product Brominated Product Purification->Product

Caption: Workflow for the bromination of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, a versatile handle for building more complex molecules.

Reaction Scheme:

Experimental Protocol: Acylation of this compound

This protocol uses a Lewis acid catalyst for the acylation reaction.

Materials:

  • This compound

  • Acetyl Chloride (or another acyl halide)

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the acylated product.

Quantitative Data Summary:

ElectrophileReagentsSolventTemperature (°C)Time (h)Major ProductYield (%)
RCO⁺RCOCl, AlCl₃DCM0 to RT4 - 65-Acyl-4-fluoro-2-(hydroxymethyl)phenol60-75

Signaling Pathway Analogy for Reaction Logic:

Acylation_Logic cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_reaction Electrophilic Attack cluster_product Product Formation Substrate This compound Sigma_Complex Arenium Ion Intermediate Substrate->Sigma_Complex attacks Acylium Ion Acyl_Halide RCOCl Acylium_Ion [RCO]+[AlCl4]- Acyl_Halide->Acylium_Ion with AlCl3 Catalyst AlCl3 Acylium_Ion->Sigma_Complex Product Acylated Phenol Sigma_Complex->Product Deprotonation

Caption: Logical flow of the Friedel-Crafts acylation reaction.

Conclusion

This compound is a versatile substrate for electrophilic aromatic substitution reactions. The presented protocols for nitration, halogenation, and acylation provide a foundation for the synthesis of a variety of functionalized derivatives. Researchers can adapt these methods to introduce other electrophiles by selecting appropriate reagents and reaction conditions. The interplay of the directing effects of the hydroxyl, hydroxymethyl, and fluoro substituents offers opportunities for regioselective synthesis, which is of significant interest in the development of new pharmaceuticals and functional materials. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining desired products in high yields and purity.

References

Application Notes and Protocols: O-alkylation of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the O-alkylation of 4-Fluoro-2-(hydroxymethyl)phenol, a key transformation in the synthesis of various compounds of interest in pharmaceutical and materials science. The procedure is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Introduction

The O-alkylation of phenols is a fundamental reaction in organic synthesis, enabling the modification of phenolic hydroxyl groups to form ethers. This transformation is critical in drug development for modulating the pharmacological properties of molecules, such as solubility, lipophilicity, and metabolic stability. This compound is a valuable building block, and its selective O-alkylation allows for the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for screening and optimization. The Williamson ether synthesis, which proceeds via an S_N2 mechanism, is the most common and effective method for this purpose.[1] It involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the desired ether.[1][2]

Data Presentation

The following table summarizes typical reaction conditions for the O-alkylation of phenols, which are applicable to this compound. The optimal conditions may vary depending on the specific alkylating agent used and the desired product.

ParameterTypical ConditionsNotes
Substrate This compound---
Alkylating Agent Alkyl halide (e.g., R-Br, R-I), Alkyl sulfate (e.g., (CH₃)₂SO₄)Primary alkyl halides are preferred to minimize elimination side reactions.[1]
Base K₂CO₃, Cs₂CO₃, NaOH, NaHThe choice of base depends on the acidity of the phenol and the reaction solvent.[3][4]
Solvent Acetone, Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Polar aprotic solvents like DMF can accelerate the reaction rate.[4]
Temperature Room Temperature to RefluxThe reaction temperature is dependent on the reactivity of the alkylating agent.
Reaction Time 2 - 24 hoursMonitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Yield 60 - 95%Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl bromide as the alkylating agent and potassium carbonate as the base in acetone.

Materials:

  • This compound

  • Alkyl bromide (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2 - 3 equivalents)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Filtration: Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure O-alkylated product.

Mandatory Visualization

The following diagram illustrates the general workflow for the O-alkylation of this compound.

O_Alkylation_Workflow sub This compound + Base (e.g., K₂CO₃) + Solvent (e.g., Acetone) reaction Reaction (Heating/Stirring) sub->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product O-alkylated Product purification->product

Caption: General workflow for the O-alkylation of this compound.

References

Application Notes and Protocols for the Esterification of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluoro-2-(hydroxymethyl)phenol is a bifunctional organic compound featuring both a phenolic hydroxyl group and a primary benzylic alcohol. This structure makes it a valuable starting material and intermediate in medicinal chemistry and drug development. Esterification of one or both of these hydroxyl groups is a key chemical transformation used to modify the molecule's physicochemical properties. In drug design, converting phenolic and alcoholic hydroxyl groups into ester prodrugs can enhance lipophilicity, improve membrane permeability, and increase oral bioavailability.[1][2] The ester linkage is designed to be cleaved in vivo by endogenous esterase enzymes, releasing the active parent drug. This document provides detailed protocols and application notes for the selective and non-selective esterification of this compound.

Overview of Esterification Strategies

The two hydroxyl groups on this compound exhibit different reactivity, allowing for strategic esterification.

  • Benzylic Hydroxyl Group (-CH₂OH): As a primary alcohol, this group is more nucleophilic and less sterically hindered than the phenolic hydroxyl. It readily undergoes esterification with carboxylic acids under acidic catalysis (Fischer esterification) or with more reactive acylating agents.[3]

  • Phenolic Hydroxyl Group (-OH): Phenols are less nucleophilic than alcohols and are considered weak acids. They do not typically react with carboxylic acids in standard Fischer esterification.[4][5] However, they can be efficiently esterified using more reactive reagents like acid chlorides or acid anhydrides, often in the presence of a base.[4][5] The reactivity can be further enhanced by converting the phenol to its more nucleophilic phenoxide salt.[5]

This differential reactivity enables either selective mono-esterification of the benzylic alcohol or di-esterification of both hydroxyl groups.

Application Notes

  • Prodrug Development: Esterification is a primary strategy for creating prodrugs of phenolic and alcohol-containing compounds.[2] By masking the polar hydroxyl groups of this compound, its lipophilicity can be significantly increased. This modification can overcome poor pharmacokinetic profiles, such as low absorption or extensive first-pass metabolism.[1] The choice of the ester promoiety allows for fine-tuning of properties like hydrolysis rate and solubility.[6]

  • Intermediate Protection: In multi-step syntheses, ester groups can serve as protecting groups for the hydroxyl functionalities. This allows other chemical transformations to be performed on different parts of the molecule without affecting the hydroxyls. The ester can be readily removed later under basic or acidic conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of different esters of this compound allows researchers to probe the SAR of a parent drug scaffold. Varying the ester's steric and electronic properties can provide insights into the binding requirements of a biological target.

Reaction Data Summary

The following table summarizes typical conditions and expected outcomes for the esterification of this compound based on established chemical principles.

EntryTarget ProductAcylating AgentCatalyst / BaseSolventTemp (°C)Approx. Time (h)Typical Yield (%)
1Benzylic Mono-acetateAcetic AcidH₂SO₄ (cat.)Toluene110 (Reflux)4-875-90
2Di-acetateAcetic Anhydride (2.5 eq)PyridinePyridine25-502-4>95
3Benzylic Mono-benzoateBenzoic Acidp-TsOH (cat.)Toluene110 (Reflux)6-1270-85
4Di-benzoateBenzoyl Chloride (2.5 eq)TriethylamineDichloromethane0-253-6>90
5Benzylic Mono-esterCarboxylic AcidDCC / DMAPDichloromethane2512-1880-95

Detailed Experimental Protocols

Protocol 1: Selective Fischer Esterification of the Benzylic Hydroxyl Group

This protocol describes the synthesis of 4-fluoro-2-(acetoxymethyl)phenol, selectively targeting the more reactive benzylic alcohol.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), glacial acetic acid (1.5 eq), and toluene (approx. 0.2 M concentration of the phenol).

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acidic catalyst and excess acetic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure benzylic mono-ester.

Protocol 2: Di-esterification using an Acid Anhydride

This protocol describes the exhaustive acylation of both hydroxyl groups to synthesize 2-(acetoxymethyl)-4-fluorophenyl acetate.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material and mono-ester intermediate are no longer visible.

  • Upon completion, dilute the reaction mixture with DCM and carefully pour it into a beaker containing ice and 1 M HCl to neutralize the pyridine.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the di-ester product, which is often pure enough for subsequent use or can be further purified by chromatography if necessary.

Visualizations

Esterification_Pathways cluster_products Products start This compound product1 Benzylic Mono-ester start->product1 Fischer Esterification (RCOOH, H⁺) product2 Di-ester start->product2 Acylation (Acyl Halide/Anhydride, Base, >2 eq) product3 Phenolic Mono-ester (via protection strategy) start->product3 Multi-step (Protect-Esterify-Deprotect)

Caption: Reaction pathways for the esterification of this compound.

Experimental_Workflow A Reactant & Solvent Mixing B Add Catalyst / Base & Heat (if required) A->B C Monitor Reaction (e.g., TLC) B->C C->C Incomplete D Work-up (Quench, Neutralize, Extract) C->D Reaction Complete E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow for synthesis and purification of esters.

References

Application Notes and Protocols: The Role of 4-Fluoro-2-(hydroxymethyl)phenol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Fluoro-2-(hydroxymethyl)phenol as a versatile building block in the synthesis of fluorinated heterocyclic compounds. The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] this compound offers a unique combination of functional groups—a phenolic hydroxyl, a fluorine substituent, and a hydroxymethyl group—that can be strategically manipulated to construct a variety of heterocyclic systems, most notably benzoxazines and other related fused heterocycles.

Synthesis of Fluorinated Benzoxazines

Benzoxazines are a class of heterocyclic compounds that have garnered significant interest for their applications in polymer chemistry and materials science due to the desirable properties of their corresponding polybenzoxazines.[3][4][5] The synthesis of benzoxazine monomers typically involves the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1][6] While this compound already possesses a hydroxymethyl group, it can be strategically utilized in a multi-step synthesis to produce 6-fluoro-substituted benzoxazines.

A plausible synthetic pathway involves the initial conversion of the hydroxymethyl group to an aminomethyl group, followed by a cyclization reaction with an aldehyde. This approach offers the flexibility to introduce a variety of substituents on the nitrogen atom of the oxazine ring, depending on the choice of the amine used in the first step.

Logical Workflow for Benzoxazine Synthesis

A This compound B Step 1: Amination A->B C 4-Fluoro-2-((alkyl/arylamino)methyl)phenol B->C D Step 2: Cyclization with Aldehyde C->D E 6-Fluoro-3-(alkyl/aryl)-3,4-dihydro-2H-1,3-benzoxazine D->E

Caption: Proposed synthetic pathway for 6-fluorobenzoxazines.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-((phenylamino)methyl)phenol (Intermediate)

This protocol is adapted from general procedures for the synthesis of 2-(aminomethyl)phenols.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.2 g (0.1 mol) of this compound in 100 mL of toluene.

  • Addition of Reagents: To this solution, add 10.2 g (0.11 mol) of aniline.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired product.

Protocol 2: Synthesis of 6-Fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol is based on established methods for the cyclization of 2-(aminomethyl)phenols with formaldehyde.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.8 g (0.05 mol) of 4-Fluoro-2-((phenylamino)methyl)phenol in 50 mL of 1,4-dioxane.

  • Addition of Reagents: Add 1.8 g (0.06 mol) of paraformaldehyde to the solution.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into 200 mL of cold water. A precipitate will form.

  • Purification: Filter the solid, wash with copious amounts of water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to afford the pure 6-fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.

Quantitative Data (Illustrative)

The following table summarizes expected yields and reaction parameters based on analogous syntheses reported in the literature. Actual results may vary.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1 This compoundAnilineToluene110-1121275-85
2 4-Fluoro-2-((phenylamino)methyl)phenolParaformaldehyde1,4-Dioxane80680-90

Synthesis of Fluorinated Schiff Bases and Downstream Heterocycles

The hydroxymethyl group of this compound can be oxidized to an aldehyde, yielding 5-fluoro-2-hydroxybenzaldehyde (5-fluorosalicylaldehyde). This intermediate is a valuable precursor for the synthesis of various heterocyclic compounds, including Schiff bases, which can be further cyclized to form other heterocyclic systems. The reaction of 5-fluorosalicylaldehyde with primary amines leads to the formation of fluorinated imines (Schiff bases).

Signaling Pathway for Schiff Base Formation

A This compound B Oxidation A->B C 5-Fluoro-2-hydroxybenzaldehyde B->C D Condensation with R-NH2 C->D E Fluorinated Schiff Base D->E

References

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Fluoro-2-(hydroxymethyl)phenol, a valuable intermediate in the preparation of various pharmaceutical and biologically active compounds. The synthesis is achieved through the selective ortho-hydroxymethylation of 4-fluorophenol with formaldehyde under basic conditions. This protocol outlines the necessary reagents, reaction conditions, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This protocol details a reliable method for the preparation of this compound, focusing on a base-catalyzed hydroxymethylation reaction that favors ortho-substitution.

Chemical Properties and Data

PropertyValue
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
CAS Number 2357-33-7
Appearance Off-white to light yellow solid
Melting Point 88-92 °C
Boiling Point Decomposes
Solubility Soluble in methanol, ethanol, DMSO
Purity (Typical) >98% (by HPLC)
Yield (Typical) 65-75%

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-fluorophenol and formaldehyde.

Materials and Reagents:

  • 4-Fluorophenol (99%)

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel for filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, dissolve 11.2 g (0.1 mol) of 4-fluorophenol in 100 mL of deionized water.

  • Basification: To the stirred solution, add 4.0 g (0.1 mol) of sodium hydroxide pellets. Stir until the sodium hydroxide is completely dissolved. The solution will become warm.

  • Addition of Formaldehyde: Once the solution has cooled to room temperature, add 8.1 mL (0.1 mol) of a 37% formaldehyde solution dropwise via a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 30 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature with stirring for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After 4 hours, cool the reaction mixture to room temperature in an ice bath. Slowly add 2M hydrochloric acid to neutralize the solution to a pH of approximately 7. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) as the eluent.

  • Isolation and Characterization: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 4-Fluorophenol + Formaldehyde + NaOH (aq) reaction_mix Reaction Mixture (60 °C, 4h) reagents->reaction_mix Stirring neutralization Neutralization (2M HCl) reaction_mix->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography final_product This compound chromatography->final_product analysis Characterization (NMR, MS) final_product->analysis

Application Note: A Scalable and Efficient Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-(hydroxymethyl)phenol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted phenol structure makes it a valuable intermediate for introducing a fluorinated hydroxymethylphenyl moiety into larger, more complex molecules. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final active ingredient. This application note describes a robust and scalable process for the synthesis of this compound, suitable for laboratory and pilot-plant scale production. The presented protocol focuses on the hydroxymethylation of 4-fluorophenol, a readily available starting material.

Overall Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of 4-fluorophenol with formaldehyde in the presence of a base catalyst.

G 4-Fluorophenol 4-Fluorophenol Reaction Reaction 4-Fluorophenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Base Base Base->Reaction Catalyst This compound This compound Reaction->this compound Yield: ~75-85%

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • 4-Fluorophenol (≥99% purity)

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 37%)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Jacketed glass reactor with overhead stirring, temperature probe, and condenser

  • Addition funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • HPLC for purity analysis

Protocol: Scale-Up Synthesis of this compound

This protocol is designed for a 1 mole scale reaction.

  • Reactor Setup:

    • Set up a 5 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

    • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reaction Mixture Preparation:

    • Charge the reactor with 4-fluorophenol (112.1 g, 1.0 mol) and water (1 L).

    • Begin stirring the mixture.

    • In a separate beaker, prepare a solution of sodium hydroxide (44.0 g, 1.1 mol) in water (200 mL) and allow it to cool to room temperature.

    • Slowly add the sodium hydroxide solution to the reactor. The 4-fluorophenol should dissolve to form a clear solution of sodium 4-fluorophenoxide.

    • Cool the reactor contents to 10-15 °C using a circulating chiller.

  • Addition of Formaldehyde:

    • Slowly add formaldehyde solution (90.1 g of 37 wt.% solution, 1.1 mol) to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 10-15 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by HPLC until the consumption of 4-fluorophenol is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10 °C.

    • Slowly and carefully neutralize the reaction mixture by adding concentrated hydrochloric acid until the pH reaches approximately 6-7.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with water (2 x 300 mL) and then with brine (1 x 300 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as toluene or a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.

Process Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 4-Fluorophenol and Water B Prepare and Add NaOH Solution A->B C Cool to 10-15 °C B->C D Slow Addition of Formaldehyde C->D E Stir at Room Temperature for 12-16h D->E F Monitor by HPLC E->F G Neutralize with HCl F->G H Extract with Ethyl Acetate G->H I Wash and Dry Organic Layer H->I J Concentrate in vacuo I->J K Recrystallization J->K L Dry Final Product K->L

Caption: Workflow for the scale-up synthesis of this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters
ParameterValueUnitMoles (mol)
4-Fluorophenol112.1g1.0
Formaldehyde (37 wt.%)90.1g1.1
Sodium Hydroxide44.0g1.1
Reaction Temperature10-15 (addition), RT (reaction)°C-
Reaction Time12-16hours-
Typical Yield106.6 - 120.8g-
Purity (by HPLC)>98%-
Table 2: Analytical Data
AnalysisSpecification
AppearanceWhite to off-white solid
Melting Point83-86 °C
¹H NMRConsistent with the structure of this compound
Purity (HPLC)≥ 98.0%

Safety Considerations

  • 4-Fluorophenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde is a known carcinogen and sensitizer. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • The reaction should be performed with adequate temperature control to prevent runaway reactions.

Conclusion

The described protocol provides a detailed and scalable method for the synthesis of this compound. The use of readily available and cost-effective reagents, coupled with a straightforward procedure, makes this process suitable for the efficient production of this valuable intermediate in a research or industrial setting. The provided data and workflow diagrams offer a clear guide for implementation by researchers, scientists, and drug development professionals.

Application Notes and Protocols: 4-Fluoro-2-(hydroxymethyl)phenol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Fluoro-2-(hydroxymethyl)phenol, a key building block in medicinal chemistry. This document details its application in the synthesis of the antifungal agent Tavaborole, including quantitative biological data, mechanism of action, and detailed experimental protocols for the synthesis of a key intermediate.

Introduction

This compound is a valuable bifunctional molecule in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The phenolic hydroxyl and hydroxymethyl groups offer versatile handles for synthetic modifications, allowing for the construction of complex molecular architectures. This building block is notably a precursor in the synthesis of Tavaborole, a US FDA-approved topical antifungal agent for the treatment of onychomycosis (fungal infection of the nail).

Application in the Synthesis of Tavaborole

This compound serves as a crucial starting material for the synthesis of Tavaborole (marketed as Kerydin®). The synthetic strategy involves the conversion of this compound into a key intermediate, (2-bromo-5-fluoro-phenyl)-methanol, which then undergoes further transformations to yield the final benzoxaborole structure of Tavaborole.

Antifungal Activity of Tavaborole

Tavaborole exhibits broad-spectrum antifungal activity by inhibiting fungal protein synthesis. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, demonstrate its potency against various fungal strains.

Fungal StrainMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Trichophyton rubrum4.08.0[1]
Trichophyton mentagrophytes4.08.0[1]
Candida albicans1616[2]
Aspergillus fumigatus2-[2]
Cryptococcus neoformans--[3]
Malassezia globosa--[4]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Tavaborole's antifungal activity stems from its unique mechanism of action: the inhibition of fungal leucyl-tRNA synthetase (LeuRS).[5][6] LeuRS is a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting LeuRS, Tavaborole effectively halts fungal protein production, leading to the cessation of cell growth and eventual cell death.[5] This mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, is specific to benzoxaborole compounds.[3]

G cluster_protein_synthesis Fungal Protein Synthesis cluster_inhibition Inhibition by Tavaborole Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu  ATP -> AMP + PPi Inhibition of Protein Synthesis Inhibition of Protein Synthesis Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein Fungal Cell Growth Fungal Cell Growth Tavaborole Tavaborole Tavaborole->LeuRS Inhibits Fungal Cell Death Fungal Cell Death Inhibition of Protein Synthesis->Fungal Cell Death

Caption: Mechanism of action of Tavaborole.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key Tavaborole intermediate starting from this compound.

Protocol 1: Bromination of this compound to (2-bromo-5-fluoro-phenyl)-methanol

This protocol describes the selective bromination of the aromatic ring ortho to the hydroxyl group.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2 L reaction flask, dissolve 200 g (1.407 mol) of this compound in 300 ml of dichloromethane.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add a solution of 236 g (1.477 mol) of bromine in 150 ml of dichloromethane dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite to quench the unreacted bromine.

  • Separate the organic layer and wash the aqueous layer with an additional 200 ml of dichloromethane.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain (2-bromo-5-fluoro-phenyl)-methanol.

G Start This compound in Dichloromethane Reaction Mixture Reaction Mixture Start->Reaction Mixture  Add dropwise at 5-10°C Reagents Bromine in Dichloromethane Reagents->Reaction Mixture Quench Sodium Bisulfite Solution Quenched Mixture Quenched Mixture Quench->Quenched Mixture Wash Saturated Sodium Bicarbonate Solution Washed Organic Layer Washed Organic Layer Wash->Washed Organic Layer Dry Anhydrous Magnesium Sulfate Dried Organic Layer Dried Organic Layer Dry->Dried Organic Layer Product (2-bromo-5-fluoro-phenyl)-methanol Reaction Mixture->Quenched Mixture  Quench Organic Layer Organic Layer Quenched Mixture->Organic Layer  Separate Organic Layer->Washed Organic Layer  Wash Washed Organic Layer->Dried Organic Layer  Dry Dried Organic Layer->Product  Concentrate

Caption: Workflow for the bromination of this compound.

Protocol 2: Synthesis of Tavaborole from (2-bromo-5-fluoro-phenyl)-methanol

This protocol outlines a multi-step synthesis of Tavaborole from the brominated intermediate. This process involves protection of the hydroxyl group, borylation, and subsequent cyclization.[7]

Step 2a: Protection of the Hydroxyl Group

  • To a stirred solution of (2-bromo-5-fluoro-phenyl)-methanol (100 g) in methylene chloride (1050 ml), add diisopropylethylamine (DIPEA) (136 ml).

  • Heat the mixture to 40-45 °C.

  • Add a solution of trityl chloride (204 g) in methylene chloride (150 ml) to the reaction mixture over a 3-hour period and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water (400 ml). Separate the organic phase and distill under vacuum.

  • Recrystallize the crude product from methanol to obtain 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene.

Step 2b: Borylation

  • A mixture of 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene (50 g), PdCl₂(dppf)·CH₂Cl₂ (1.83 g), potassium acetate (32.91 g), and bis(pinacolato)diboron (34.06 g) in 1,4-dioxane (850 ml) is heated at 90 °C for 25 hours.

  • Cool the reaction mixture, filter, and wash the solid with 1,4-dioxane.

  • Add diethanolamine (41.13 g) to the filtrate and stir for 24 hours at room temperature.

Step 2c: Deprotection and Cyclization

  • After the formation of the diethanolamine boronate ester, add concentrated hydrochloric acid (35 ml) and stir the mixture for 21 hours at room temperature.

  • Dilute the resulting solution with aqueous sodium hydroxide.

  • Filter the mixture and add concentrated hydrochloric acid to the aqueous layer to precipitate the product.

  • Filter the solid, wash with chilled water, and dry under vacuum to obtain Tavaborole.

G cluster_synthesis Synthesis of Tavaborole A (2-bromo-5-fluoro-phenyl)-methanol B 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene A->B  Trityl Chloride, DIPEA C Diethanolamine boronate ester B->C  Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, then Diethanolamine D Tavaborole C->D  HCl

Caption: Synthetic pathway to Tavaborole.

Conclusion

This compound is a highly valuable building block in medicinal chemistry, demonstrated by its successful application in the synthesis of the antifungal drug Tavaborole. The protocols and data presented herein provide a foundation for researchers to utilize this versatile molecule in the development of novel therapeutic agents. The strategic incorporation of the fluorophenol moiety can lead to compounds with improved pharmacological profiles.

References

Application of 4-Fluoro-2-(hydroxymethyl)phenol in Materials Science: A Focus on Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 4-Fluoro-2-(hydroxymethyl)phenol in bulk materials science are not extensively documented, its significance lies in its role as a sophisticated building block in the synthesis of advanced organic materials and specialty chemicals. Its unique trifunctional structure, featuring a phenol, a primary alcohol, and a fluorine atom, makes it a valuable precursor for creating complex molecules with tailored properties. The presence of fluorine is particularly notable, as its incorporation into organic molecules can significantly enhance properties such as thermal stability, chemical resistance, and biological activity.

This document outlines the application of a structurally analogous compound, (2-Bromo-5-fluoro-phenyl)-methanol, as a key intermediate in the synthesis of Tavaborole, a benzoxaborole-based antifungal agent. Benzoxaboroles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in reversible covalent bonding. The synthetic pathway detailed below serves as a practical example of how fluorinated hydroxymethyl phenols can be utilized in the multi-step synthesis of high-value, functional organic materials. The protocols and data presented are adapted from established synthetic routes and are intended to provide a framework for researchers in organic materials synthesis and drug development.

Experimental Protocols

The following protocols describe a multi-step synthesis of Tavaborole starting from (2-Bromo-5-fluoro-phenyl)-methanol. This process is illustrative of the synthetic utility of this class of compounds.

Step 1: Protection of the Hydroxymethyl Group

The initial step involves the protection of the reactive hydroxymethyl group to prevent side reactions in subsequent steps. A common protecting group for alcohols is the trityl group.

  • Reaction: (2-Bromo-5-fluoro-phenyl)-methanol is reacted with trityl chloride in the presence of a base, such as diisopropylethylamine (DIPEA), to form 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene.

  • Procedure:

    • To a stirred solution of methylene chloride, add trityl chloride.

    • Add DIPEA to the reaction mixture and heat to 40-45 °C.

    • Slowly add a solution of (2-Bromo-5-fluoro-phenyl)-methanol in methylene chloride to the reaction mixture over a period of 3 hours at 40-45 °C.

    • Stir the mixture for an additional 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to 25-30 °C and add water.

    • Separate the organic phase and distill under vacuum.

    • Purify the crude product by recrystallization from methanol to obtain 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene.[1]

Step 2: Borylation Reaction

The borylation step introduces the boron moiety, which is essential for the formation of the benzoxaborole ring. This is typically achieved through a palladium-catalyzed cross-coupling reaction.

  • Reaction: 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.[1]

  • Procedure:

    • In a reaction vessel, combine 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

    • Add a suitable solvent, such as dioxane, and heat the mixture to reflux.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture and perform an aqueous work-up.

    • Isolate the crude product, 2-(4-fluoro-2-(trityloxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and purify by chromatography if necessary.

Step 3: Deprotection and Cyclization

The final step involves the removal of the trityl protecting group and subsequent acid-catalyzed cyclization to form the benzoxaborole ring of Tavaborole.[1]

  • Reaction: The pinacol boronate ester from the previous step is treated with a strong acid to simultaneously deprotect the alcohol and facilitate the cyclization.

  • Procedure:

    • Dissolve the boronate ester in a suitable solvent mixture, such as acetonitrile and water.

    • Add a strong acid, such as concentrated hydrochloric acid.

    • Stir the mixture at room temperature for several hours until the reaction is complete.

    • Neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide).

    • Extract the product with an organic solvent.

    • Acidify the aqueous layer to precipitate the product.

    • Filter, wash with cold water, and dry the solid under vacuum to obtain Tavaborole.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Tavaborole, adapted from a representative synthetic procedure.[1]

StepReactant 1Amount 1Reactant 2Amount 2SolventTemperatureTimeProductYieldPurity
1(2-Bromo-5-fluoro-phenyl)-methanol100 gTrityl chloride204 gMethylene chloride40-45 °C5 h1-bromo-4-fluoro-2-(trityloxymethyl)-benzene210.5 g (crude)-
21-bromo-4-fluoro-2-(trityloxymethyl)-benzene50 gBis(pinacolato)diboron-DioxaneReflux-2-(4-fluoro-2-(trityloxymethyl)phenyl)-...-dioxaborolane--
3...-dioxaborolane intermediate-Conc. HCl35 mlAcetonitrile/Water25-30 °C21 hTavaborole2.45 g99.92%

Note: The table provides data from a specific patent example. Yields and conditions for Step 2 were not explicitly quantified in the provided excerpt and are thus omitted.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the chemical structures involved.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Borylation cluster_step3 Step 3: Deprotection & Cyclization start (2-Bromo-5-fluoro-phenyl)-methanol step1 1-bromo-4-fluoro-2-(trityloxymethyl)-benzene start->step1 Trityl-Cl, DIPEA step2 Pinacol Boronate Ester step1->step2 Bis(pinacolato)diboron, Pd Catalyst step3 Tavaborole step2->step3 Conc. HCl

Caption: Synthetic workflow for Tavaborole.

Chemical_Structures cluster_A Compound of Interest cluster_B Synthetic Precursor cluster_C Final Product A This compound B (2-Bromo-5-fluoro-phenyl)-methanol C Tavaborole

Caption: Key chemical structures.

References

Application Notes and Protocols for the Enzymatic Modification of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential enzymatic modifications of 4-Fluoro-2-(hydroxymethyl)phenol, a synthetic compound of interest in medicinal chemistry and materials science. The protocols outlined below are based on established enzymatic reactions for structurally similar substituted phenols, as direct literature on the enzymatic modification of this specific molecule is limited. The primary enzymatic modifications anticipated for this substrate are oxidative polymerization and hydroxylation, primarily utilizing oxidoreductases such as laccases, peroxidases, and tyrosinases. Enzymatic modifications offer a green and highly selective alternative to traditional chemical methods for synthesizing novel polymers and functionalized molecules.

Potential Enzymatic Modifications

Based on the literature for analogous compounds, the most probable enzymatic modifications of this compound are:

  • Oxidative Polymerization: Laccases and peroxidases are well-known for their ability to catalyze the polymerization of phenols.[1][2] These enzymes generate phenoxy radicals that can subsequently couple to form polymers. The resulting polymers may possess novel material properties or biological activities.

  • Hydroxylation: Tyrosinases can hydroxylate monophenols to o-diphenols.[3][4] This introduces a second hydroxyl group onto the aromatic ring, significantly altering the molecule's polarity and potential for further functionalization.

Data Presentation

Due to the absence of specific experimental data for this compound, the following tables summarize quantitative data from studies on structurally related substituted phenols. This information can serve as a valuable starting point for designing experiments with the target molecule.

Table 1: Kinetic Parameters of Laccase with Various Phenolic Substrates

SubstrateEnzyme SourceKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference
p-cresolTrametes versicolor2.2-4.5-5.137[5]
4-fluoro-2-methylphenolTrametes versicolor----[6][7]
GuaiacolCerrena sp. RSD1---65
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Trametes polyzona--4.5-
CatecholTrametes polyzona--4.5-

Note: '-' indicates data not available in the cited source. The study on 4-fluoro-2-methylphenol focused on surface grafting rather than kinetic parameters.

Table 2: Kinetic Parameters of Tyrosinase with Various Phenolic Substrates

SubstrateEnzyme SourceKm (mM)kcat (s-1)Optimal pHReference
3-FluorophenolStreptomyces antibioticus---[8]
4-FluorophenolStreptomyces antibioticus---[8]
p-cresolMushroom---[9]
L-tyrosineMushroom--6.5[3]

Note: '-' indicates data not available in the cited source. The study on fluorophenols indicated that the fluorine electron-withdrawing effect controls substrate binding.[8]

Experimental Protocols

The following are generalized protocols for the enzymatic modification of this compound based on methods used for similar phenolic compounds. Researchers should optimize these conditions for their specific experimental setup.

Protocol 1: Laccase-Mediated Oxidative Polymerization

Objective: To polymerize this compound using laccase.

Materials:

  • This compound

  • Laccase (e.g., from Trametes versicolor)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., glass beaker)

  • HPLC system with a suitable column (e.g., C18) for reaction monitoring

  • Gel Permeation Chromatography (GPC) system for polymer analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in ethanol.

  • Reaction Setup: In a reaction vessel, add sodium acetate buffer. While stirring, add the this compound stock solution to a final concentration of 1-10 mM. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25-37°C).

  • Enzyme Addition: Initiate the reaction by adding laccase to a final concentration of 1-10 U/mL.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC to observe the decrease in the substrate peak. Polymer formation can be visually observed as the solution may become colored or turbid.

  • Reaction Termination: After the desired reaction time (e.g., 2-24 hours), terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Product Isolation and Analysis:

    • Precipitate the polymer by adding an excess of a non-solvent (e.g., cold water or methanol).

    • Collect the precipitate by centrifugation or filtration.

    • Wash the polymer pellet with the non-solvent to remove unreacted substrate and enzyme.

    • Dry the polymer under vacuum.

    • Characterize the polymer's molecular weight and polydispersity index using GPC. Further structural analysis can be performed using techniques like FTIR and NMR.

Protocol 2: Peroxidase-Mediated Oxidative Polymerization

Objective: To polymerize this compound using peroxidase.

Materials:

  • This compound

  • Horseradish peroxidase (HRP) or other suitable peroxidase

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • HPLC system

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Reaction Setup: In the reaction vessel, add phosphate buffer and the substrate stock solution to the desired final concentration (e.g., 1-10 mM). Equilibrate the solution to the reaction temperature (e.g., 25°C).

  • Enzyme Addition: Add peroxidase to the reaction mixture to a final concentration of 10-50 U/mL.

  • Initiation with H₂O₂: Start the reaction by the dropwise addition of a stoichiometric amount of H₂O₂ solution. Caution: A large excess of H₂O₂ can inactivate the peroxidase.[2]

  • Reaction Monitoring and Termination: Follow the same procedure as described in Protocol 1 (steps 4 and 5).

  • Product Isolation and Analysis: Follow the same procedure as described in Protocol 1 (step 6).

Protocol 3: Tyrosinase-Catalyzed Hydroxylation

Objective: To hydroxylate this compound to its corresponding o-diphenol using tyrosinase.

Materials:

  • This compound

  • Mushroom tyrosinase

  • Phosphate buffer (0.1 M, pH 6.5)

  • Ascorbic acid (optional, as a reducing agent to prevent subsequent oxidation of the diphenol)

  • Deionized water

  • Reaction vessel

  • HPLC system with a diode-array detector (DAD) for product identification

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 50 mM) in phosphate buffer.

  • Reaction Setup: In the reaction vessel, add phosphate buffer. If using, add ascorbic acid to a final concentration of 1-5 mM. Add the substrate stock solution to a final concentration of 0.5-2 mM. Equilibrate to the reaction temperature (e.g., 30°C).

  • Enzyme Addition: Initiate the reaction by adding tyrosinase to a final concentration of 10-50 U/mL.

  • Reaction Monitoring: Monitor the reaction by observing the change in absorbance at a relevant wavelength (e.g., formation of quinones around 400-500 nm if ascorbic acid is not used) or by HPLC-DAD to track the formation of the new product peak.

  • Reaction Termination: After the desired time (e.g., 30-120 minutes), stop the reaction by adding a denaturing agent (e.g., perchloric acid to a final concentration of 2%).

  • Product Analysis: Analyze the reaction mixture directly by HPLC-DAD. The hydroxylated product should have a different retention time and UV-Vis spectrum compared to the substrate. For preparative scale, the product can be purified using column chromatography.

Mandatory Visualization

Enzymatic_Modification_Workflow Substrate This compound Solution Enzyme Enzyme Addition (Laccase, Peroxidase, or Tyrosinase) Substrate->Enzyme 1. Prepare Reaction Mixture Reaction Enzymatic Reaction (Controlled Temp & pH) Enzyme->Reaction 2. Initiate Reaction Monitoring Reaction Monitoring (e.g., HPLC, Spectroscopy) Reaction->Monitoring 3. Monitor Progress Termination Reaction Termination (e.g., Heat, Acid) Reaction->Termination 4. Quench Reaction Monitoring->Reaction Polymer_Path Polymerization Product (Precipitation/Filtration) Termination->Polymer_Path If Polymerization Hydroxylation_Path Hydroxylated Product (Extraction/Purification) Termination->Hydroxylation_Path If Hydroxylation Analysis Product Characterization (GPC, NMR, MS) Polymer_Path->Analysis Hydroxylation_Path->Analysis

Caption: General workflow for the enzymatic modification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-2-(hydroxymethyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoro-2-(hydroxymethyl)phenol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Estimated Solubility Data

Due to the limited availability of specific experimental solubility data for this compound, the following table provides an estimation based on the physicochemical properties of its constituent functional groups (fluorophenol and benzyl alcohol). These values should be used as a guideline for solvent screening.

SolventPolarity IndexBoiling Point (°C)Estimated Solubility at 25°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)Suitability as Recrystallization Solvent
Water9.0100LowModerateGood (potential for high recovery)
Ethanol5.278HighVery HighPoor (likely to have low recovery)
Methanol5.165HighVery HighPoor (likely to have low recovery)
Acetone5.156HighVery HighPoor (likely to have low recovery)
Ethyl Acetate4.477ModerateHighPotentially Good (single solvent)
Toluene2.4111LowModerate-HighGood (single solvent or as anti-solvent)
Hexane0.069Very LowLowGood (as anti-solvent in a mixed system)

Note: The presence of both a polar hydroxyl group and a hydroxymethyl group suggests good solubility in polar solvents. The fluorine atom can increase both polarity and lipophilicity, making a mixed-solvent system potentially optimal for achieving a high-purity product with good recovery.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a mixed-solvent system of Toluene and Hexane.

Materials:

  • Crude this compound

  • Toluene (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the toluene solution is still hot, slowly add hexane dropwise with continuous stirring until the solution becomes faintly turbid.

  • Redissolution: Gently heat the solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting and FAQs

Q1: The compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is close to the boiling point of the solvent or when the solution is too concentrated.

  • Solution 1: Add more of the "good" solvent. In a mixed-solvent system like toluene/hexane, add a small amount of hot toluene to redissolve the oil, then allow it to cool more slowly.

  • Solution 2: Lower the cooling rate. Insulate the flask to ensure a gradual decrease in temperature, which favors crystal lattice formation over oiling.

  • Solution 3: Use a different solvent system. Consider a solvent with a lower boiling point in which the compound is still soluble when hot.

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is often due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.

  • Solution 1: Evaporate some solvent. Gently heat the solution to boil off some of the solvent, then attempt the cooling process again.

  • Solution 2: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available.

Q3: The yield of purified crystals is very low. How can I improve it?

A3: A low yield can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent in which they are too soluble.

  • Solution 1: Minimize solvent usage. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Solution 2: Pre-heat the filtration apparatus. To prevent premature crystallization, ensure the funnel and receiving flask for hot filtration are adequately heated.

  • Solution 3: Use a cold washing solvent. Always wash the collected crystals with a minimal amount of ice-cold solvent in which the compound has low solubility.

Q4: The purified crystals are colored. How can I remove the color?

A4: Colored impurities can sometimes be removed by treating the solution with activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal before proceeding with the crystallization. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot Toluene start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration induce_crystallization Add Hexane until turbid hot_filtration->induce_crystallization Insolubles removed redissolve Re-heat to clarify induce_crystallization->redissolve cool Slowly cool to room temperature redissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold Hexane filter->wash dry Dry under vacuum wash->dry end_product Pure Crystals dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue? oiling_out Compound 'oils out'? start->oiling_out Yes no_crystals No crystals form? start->no_crystals No solution_oiling Add more hot 'good' solvent. Cool more slowly. oiling_out->solution_oiling low_yield Low yield? no_crystals->low_yield No solution_no_crystals Evaporate some solvent. Induce crystallization (scratch/seed). no_crystals->solution_no_crystals Yes solution_low_yield Use minimal hot solvent. Pre-heat filtration apparatus. Wash with ice-cold solvent. low_yield->solution_low_yield Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

Technical Support Center: Synthesis and Purification of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Fluoro-2-(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is a two-step synthesis starting from 4-fluorophenol. The first step involves the ortho-selective formylation of 4-fluorophenol to produce the intermediate, 4-fluoro-2-hydroxybenzaldehyde. This is followed by the reduction of the aldehyde group to a hydroxymethyl group to yield the final product.

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

The potential impurities largely depend on the specific reaction conditions and purification methods employed. Common impurities include:

  • Unreacted Starting Materials: Residual 4-fluorophenol from the formylation step and unreacted 4-fluoro-2-hydroxybenzaldehyde from the reduction step.

  • Isomeric Byproducts: Although ortho-formylation is generally favored, trace amounts of the para-isomer, 2-fluoro-4-hydroxybenzaldehyde, could be formed during the formylation step.

  • Over-reaction Products: In the formylation step, di-formylation of the phenol ring can occur, leading to bis(hydroxymethyl)phenol impurities. During the reduction step, over-reduction of the aromatic ring is a possibility, though less common with mild reducing agents like sodium borohydride.

  • Borate Salts: If sodium borohydride is used for the reduction, borate salts are formed as byproducts and need to be removed during the work-up.

Q3: What are the recommended methods for purifying crude this compound?

The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from a wide range of impurities. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is commonly employed.

  • Recrystallization: This technique is suitable for purifying solid compounds. The choice of solvent is crucial and should be determined through small-scale solubility tests. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Guides

Issue 1: Low Yield in the Formylation Step

Possible Cause: Incomplete reaction or formation of side products.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the optimal temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Quality: Use high-purity 4-fluorophenol and fresh formylating agents.

  • Reaction Conditions: The ortho-selectivity of the formylation of phenols can be influenced by the choice of catalyst and reaction conditions. For instance, the Duff reaction, which uses hexamethylenetetramine, is known for ortho-formylation.

Issue 2: Incomplete Reduction of the Aldehyde

Possible Cause: Insufficient reducing agent or inactive reagent.

Troubleshooting Steps:

  • Molar Ratio of Reducing Agent: Ensure an adequate molar excess of the reducing agent, such as sodium borohydride, is used. A common ratio is 1.2 to 1.5 equivalents relative to the aldehyde.

  • Reagent Activity: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, dry batch of the reagent.

  • Reaction Conditions: While the reduction is typically fast, ensure the reaction is stirred for a sufficient duration at the recommended temperature. Monitoring by TLC is essential to confirm the disappearance of the starting aldehyde.

Issue 3: Difficulty in Removing Borate Salts After Reduction

Possible Cause: Inadequate work-up procedure.

Troubleshooting Steps:

  • Acidic Quench: After the reduction is complete, carefully quench the reaction with a dilute acid (e.g., 1M HCl) at a low temperature (0 °C). This will neutralize the excess borohydride and hydrolyze the borate esters.

  • Aqueous Extraction: Perform multiple extractions with an organic solvent (e.g., ethyl acetate) to separate the product from the aqueous layer containing the inorganic salts.

  • Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove residual water and some inorganic impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-2-hydroxybenzaldehyde (Formylation)

This protocol is adapted from a similar procedure for the formylation of a substituted phenol.

Materials:

  • 4-fluorophenol

  • Magnesium chloride (anhydrous)

  • Paraformaldehyde

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a dry flask under an inert atmosphere, add anhydrous magnesium chloride and paraformaldehyde.

  • Add anhydrous THF and stir the suspension.

  • Slowly add anhydrous triethylamine to the mixture.

  • Add 4-fluorophenol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-2-hydroxybenzaldehyde.

Protocol 2: Synthesis of this compound (Reduction)

Materials:

  • 4-fluoro-2-hydroxybenzaldehyde

  • Methanol or Ethanol

  • Sodium borohydride

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 4-fluoro-2-hydroxybenzaldehyde in methanol or ethanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Data Presentation

The following tables provide representative data for the purification of a crude product similar to this compound. Actual results may vary depending on the specific experimental conditions.

Table 1: Purification of this compound by Column Chromatography

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>98%
Major Impurities 4-fluorophenol, 4-fluoro-2-hydroxybenzaldehyde<0.5% each
Yield -~70-85%

Table 2: Purification of this compound by Recrystallization

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~90%>99%
Recrystallization Solvent Toluene or Ethyl Acetate/Hexanes-
Recovery Yield -~80-90%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Fluorophenol 4-Fluorophenol Formylation Formylation 4-Fluorophenol->Formylation 4-Fluoro-2-hydroxybenzaldehyde 4-Fluoro-2-hydroxybenzaldehyde Formylation->4-Fluoro-2-hydroxybenzaldehyde Reduction Reduction 4-Fluoro-2-hydroxybenzaldehyde->Reduction Crude_Product Crude 4-Fluoro-2- (hydroxymethyl)phenol Reduction->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 4-Fluoro-2- (hydroxymethyl)phenol Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Logic Start Start Impure_Product Impure Product Detected (e.g., by TLC/HPLC) Start->Impure_Product Identify_Impurity Identify Major Impurity Impure_Product->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Isomeric_Impurity Isomeric Impurity? Unreacted_SM->Isomeric_Impurity No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Yes Over-reaction Over-reaction Product? Isomeric_Impurity->Over-reaction No Column_Chromatography Employ Column Chromatography Isomeric_Impurity->Column_Chromatography Yes Over-reaction->Optimize_Reaction Yes Recrystallization Attempt Recrystallization Over-reaction->Recrystallization No End End Optimize_Reaction->End Column_Chromatography->End Recrystallization->End

Caption: Logical workflow for troubleshooting impurities in the synthesis.

Technical Support Center: Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-(hydroxymethyl)phenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the hydroxymethylation of 4-fluorophenol.

Issue 1: Low Yield of this compound and Significant Amount of Unreacted 4-Fluorophenol

Possible CauseSuggested Solution
Insufficient Base Catalyst Ensure an adequate molar equivalent of a suitable base (e.g., NaOH, KOH) is used. The base is crucial for the formation of the phenoxide ion, which is the reactive species.
Low Reaction Temperature The hydroxymethylation of phenols may require gentle heating to proceed at a reasonable rate. Monitor the reaction temperature to avoid unwanted side reactions.
Short Reaction Time Allow for sufficient reaction time for the hydroxymethylation to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Poor Quality of Formaldehyde Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can also be used, which depolymerizes in situ.

Issue 2: High Percentage of 4-Fluoro-2,6-bis(hydroxymethyl)phenol Byproduct

Possible CauseSuggested Solution
Excess Formaldehyde Use a stoichiometric amount or only a slight excess of formaldehyde relative to 4-fluorophenol to minimize di-substitution. A molar ratio of 1:1 to 1:1.2 (4-fluorophenol:formaldehyde) is a good starting point.
Prolonged Reaction Time Over-reacting can lead to the formation of the di-substituted product. Monitor the reaction closely and quench it once the desired mono-hydroxymethylated product is maximized.
High Reaction Temperature Higher temperatures can favor the formation of the di-substituted product. Maintain a moderate and controlled reaction temperature.

Issue 3: Difficulty in Purifying the Final Product

Possible CauseSuggested Solution
Similar Polarity of Product and Byproducts If recrystallization is ineffective, employ column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a common choice for separating phenolic compounds.
Presence of Polymeric Byproducts In some cases, phenol-formaldehyde reactions can produce resinous polymeric materials. Careful control of stoichiometry and temperature can minimize this. An aqueous workup can help remove some polymeric material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical byproducts?

A1: The most common synthetic route is the base-catalyzed hydroxymethylation of 4-fluorophenol using formaldehyde. The primary and most significant byproduct is the di-substituted product, 4-Fluoro-2,6-bis(hydroxymethyl)phenol . Other potential impurities include unreacted 4-fluorophenol and, under certain conditions, polymeric resinous material.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the product, this compound, will be more polar (lower Rf value) than the starting material, 4-fluorophenol. The di-substituted byproduct, 4-Fluoro-2,6-bis(hydroxymethyl)phenol, will be even more polar (lowest Rf value).

Q3: What analytical techniques are suitable for identifying the product and its byproducts?

A3: Several analytical techniques can be used for identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the desired product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify the volatile components of the reaction mixture. Derivatization may be necessary for these phenolic compounds to improve their volatility.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for both monitoring the reaction and for purity assessment of the final product.

Q4: What is a general procedure for the purification of this compound?

A4: Purification can typically be achieved through the following methods:

  • Recrystallization: If the purity of the crude product is relatively high, recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexane) can be effective.

  • Column Chromatography: For mixtures containing significant amounts of byproducts with similar polarities, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate is often successful.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydroxymethylation

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, dissolve 4-fluorophenol (1.0 equivalent) in an appropriate solvent (e.g., water, ethanol, or dioxane).

  • Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 1.1 equivalents), to the solution and stir until the 4-fluorophenol has dissolved and the corresponding phenoxide has formed.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.0-1.2 equivalents, typically as a 37% aqueous solution) dropwise at a controlled temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Typical Byproduct Profile in the Hydroxymethylation of 4-Fluorophenol

CompoundStructureMolar Mass ( g/mol )Typical % in Crude Mixture (unoptimized)
4-Fluorophenol (Starting Material)C₆H₅FO112.1010-30%
This compound (Product) C₇H₇FO₂ 142.13 50-70%
4-Fluoro-2,6-bis(hydroxymethyl)phenol (Byproduct)C₈H₉FO₃172.1515-25%

Visualizations

Synthesis_Pathway cluster_reactants Reactants 4-Fluorophenol 4-Fluorophenol Product This compound 4-Fluorophenol->Product 1. Base 2. Formaldehyde Formaldehyde Formaldehyde Base Base Byproduct 4-Fluoro-2,6-bis(hydroxymethyl)phenol Product->Byproduct Excess Formaldehyde Troubleshooting_Workflow start Low Yield or High Impurity? check_sm Significant Unreacted Starting Material? start->check_sm Yes check_di High Level of Di-substituted Byproduct? start->check_di Yes solution_sm Increase Base Catalyst, Reaction Time, or Temperature check_sm->solution_sm solution_di Reduce Formaldehyde Stoichiometry, Reaction Time, or Temperature check_di->solution_di purification Purification Issues? solution_sm->purification solution_di->purification column_chrom Employ Column Chromatography purification->column_chrom Yes end Successful Synthesis purification->end No column_chrom->end

References

stability of 4-Fluoro-2-(hydroxymethyl)phenol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-2-(hydroxymethyl)phenol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: Under acidic conditions, this compound is susceptible to several degradation pathways, primarily involving the hydroxymethyl group. The main concerns are acid-catalyzed substitution, etherification, and polymerization. The phenolic hydroxyl group can also be prone to oxidation, which may be exacerbated in an acidic medium, especially in the presence of oxidizing agents.

Q2: What are the likely degradation products of this compound in the presence of acid?

A2: Depending on the specific acidic conditions (type of acid, concentration, temperature, and solvent), the following degradation products may be formed:

  • Substitution Products: If a nucleophilic counter-ion is present from the acid (e.g., chloride from HCl), the hydroxymethyl group can be substituted to form products like 4-Fluoro-2-(chloromethyl)phenol.

  • Dibenzyl Ether: Two molecules of this compound can react to form a dibenzyl ether derivative.

  • Polymers/Oligomers: Acid-catalyzed condensation between the hydroxymethyl group of one molecule and the aromatic ring of another can lead to the formation of methylene-bridged oligomers or polymers, similar to novolac resins.

  • Oxidation Products: Although not directly an acid-catalyzed reaction, oxidation of the phenolic hydroxyl group can lead to the formation of quinone-like structures, which are often colored.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1][2] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] The recommended storage temperature is typically between 2-8°C in a refrigerator.[4]

Q4: How can I monitor the stability of this compound during my experiment?

A4: The stability of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the parent compound and detecting the appearance of degradation products. A reversed-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products. Derivatization of the phenolic and alcohol groups may be necessary to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the degradation products formed.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Acid-Mediated Reactions
Symptom Possible Cause Suggested Solution
Formation of a new, less polar product observed by TLC/HPLC.Substitution of the hydroxymethyl group: If using a hydrohalic acid (HCl, HBr), the hydroxyl may be replaced by the corresponding halide.- Use a non-nucleophilic acid (e.g., H₂SO₄, p-TsOH) if the reaction chemistry allows.- Lower the reaction temperature to minimize this side reaction.- Reduce the reaction time.
Appearance of high molecular weight species (polymers).Acid-catalyzed polymerization: The hydroxymethyl group can react with another molecule of the phenol, leading to condensation.- Use a more dilute solution.- Lower the reaction temperature.- Consider using a protecting group for the phenolic hydroxyl if it is not the reactive site.
Formation of a product with approximately double the molecular weight.Ether formation: Two molecules of the starting material may have condensed to form a dibenzyl ether.- Lower the reaction temperature.- Use a less concentrated acid catalyst.
Development of color (yellow/brown) in the reaction mixture.Oxidation: The phenolic hydroxyl group may be oxidizing to a quinone-type structure.- Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).- Add an antioxidant if it does not interfere with the desired reaction.
Issue 2: Poor Recovery of Starting Material After Acidic Workup
Symptom Possible Cause Suggested Solution
Low yield of the desired product or starting material after extraction from an acidic aqueous layer.Degradation during workup: Prolonged exposure to strong acid, even at low temperatures, can cause degradation.- Neutralize the acidic aqueous layer quickly with a cooled base (e.g., NaHCO₃, Na₂CO₃).- Minimize the time the compound is in the acidic phase.- Extract with a suitable organic solvent immediately after neutralization.
The compound appears to be insoluble during extraction.Polymerization: The compound may have polymerized, leading to insoluble materials.- If polymerization is suspected, analyze the insoluble material (if possible).- Modify the reaction or workup conditions to prevent polymerization (see Issue 1).

Data Presentation

The following tables present hypothetical stability data for this compound under various acidic conditions. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Stability of this compound in 0.1 M HCl at Different Temperatures

Temperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product (%)
42498.54-Fluoro-2-(chloromethyl)phenol (1.1)
25 (Room Temp)2485.24-Fluoro-2-(chloromethyl)phenol (12.5)
502445.74-Fluoro-2-(chloromethyl)phenol (35.8), Polymer (15.2)

Table 2: Impact of Acid Type on Stability at 25°C for 24 hours

Acid (0.1 M)This compound Remaining (%)Major Degradation Product(s)
HCl85.24-Fluoro-2-(chloromethyl)phenol
H₂SO₄92.1Dibenzyl ether, Oligomers
Acetic Acid99.5Negligible degradation

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To assess the stability of this compound under acidic stress and identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Incubate the vial in a water bath at 50°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1 M NaOH.

  • Analysis:

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration.

    • Analyze the sample by HPLC to determine the percentage of the remaining parent compound.

    • Analyze a representative degraded sample by LC-MS to identify the mass of the degradation products.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

Mandatory Visualizations

Signaling Pathways and Logical Relationships

degradation_pathway start This compound protonation Protonation of -CH2OH group start->protonation + H+ oxidation Quinone-type Products start->oxidation [O] (e.g., air, impurities) carbocation Benzylic Carbocation Intermediate protonation->carbocation - H2O substitution 4-Fluoro-2-(chloromethyl)phenol carbocation->substitution + Cl- ether Dibenzyl Ether carbocation->ether + Another molecule of starting material polymer Oligomers/Polymers carbocation->polymer + Aromatic ring of another molecule

Caption: Potential degradation pathways of this compound under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Methanol add_acid Mix Stock with 0.1 M HCl prep_stock->add_acid incubate Incubate at 50°C add_acid->incubate aliquots Withdraw Aliquots at Time Points incubate->aliquots neutralize Neutralize with 0.1 M NaOH aliquots->neutralize hplc HPLC Analysis (Quantification) neutralize->hplc lcms LC-MS Analysis (Identification) neutralize->lcms

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Degradation of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Fluoro-2-(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on studies of other fluorophenols, the initial step in the aerobic microbial degradation of this compound is likely hydroxylation of the aromatic ring. This reaction is typically catalyzed by a phenol hydroxylase, a type of monooxygenase enzyme.[1][2][3][4] The hydroxyl group is usually added at a position ortho to the existing hydroxyl group. Given the structure of this compound, this could result in the formation of a fluorinated catechol derivative.

Q2: What are the expected subsequent steps after initial hydroxylation?

Following the formation of a fluorinated catechol intermediate, the aromatic ring is susceptible to cleavage by dioxygenase enzymes.[3][4][5] There are two main pathways for catechol ring cleavage:

  • Ortho-cleavage: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase.[3][4][5]

  • Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase.[5][6]

The specific pathway utilized will depend on the microorganism and its enzymatic machinery. The resulting aliphatic acids are then further metabolized through central metabolic pathways.

Q3: Will the fluorine atom be removed during degradation?

The removal of the fluorine atom, or defluorination, is a critical step for complete mineralization. Depending on the position of the fluorine atom relative to the enzymatic attack, defluorination can occur.[1] In some cases, the initial hydroxylation can lead to the formation of an unstable intermediate that spontaneously eliminates the fluoride ion. In other pathways, defluorination may occur later after ring cleavage. However, it is also possible that the fluorine atom remains on the degradation intermediates, potentially leading to the formation of dead-end metabolites.[7]

Q4: What types of microorganisms are known to degrade fluorophenols?

A variety of microorganisms have been shown to degrade fluorinated aromatic compounds, including bacteria and fungi.[2][8] Genera such as Pseudomonas, Rhodococcus, and Penicillium have been frequently implicated in the degradation of fluorophenols.[1][2][6][9] These microorganisms often possess the necessary oxygenase enzymes to initiate the degradation process.[10]

Q5: What analytical techniques are suitable for studying the degradation of this compound?

A combination of analytical techniques is typically employed to study the degradation of fluorinated compounds:

  • High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the parent compound and the appearance of polar metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile degradation products after derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and characterize non-volatile and polar metabolites in the aqueous phase.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful technique for detecting and identifying fluorinated metabolites without the need for extensive sample preparation.[10][11]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.
Possible Cause Troubleshooting Step
Inappropriate microbial strain The selected microorganism may lack the necessary enzymes for the initial attack on the fluorophenol. Screen a variety of known phenol-degrading microorganisms or isolate new strains from contaminated environments.
Toxicity of the compound High concentrations of this compound may be toxic to the microorganisms. Perform a toxicity assay to determine the minimum inhibitory concentration (MIC) and use a sub-lethal concentration in your degradation experiments.
Lack of co-metabolites Some microorganisms may only degrade the target compound in the presence of a primary growth substrate (co-metabolism).[2] Try adding a readily utilizable carbon source, such as glucose or succinate, to the culture medium.
Sub-optimal culture conditions pH, temperature, and aeration can significantly impact microbial activity. Optimize these parameters for your specific microbial strain.
Acclimation period is too short Microorganisms may require a period of adaptation to induce the expression of the necessary degradative enzymes. Gradually increase the concentration of the target compound over time.
Issue 2: The parent compound disappears, but I cannot identify any degradation products.
Possible Cause Troubleshooting Step
Complete mineralization The compound may be completely degraded to CO₂, H₂O, and F⁻. Analyze for fluoride ion release using an ion-selective electrode and monitor CO₂ evolution.
Formation of volatile metabolites Degradation products may be volatile and lost from the culture medium. Use a closed incubation system and analyze the headspace using GC-MS.
Adsorption to biomass or container The compound or its metabolites may adsorb to the microbial biomass or the walls of the incubation vessel. Perform a mass balance analysis by extracting the biomass and rinsing the container with a suitable solvent.
Analytical method not sensitive enough The concentration of the metabolites may be below the detection limit of your analytical method. Concentrate the sample using solid-phase extraction (SPE) before analysis.
Formation of polymeric products Phenolic compounds can sometimes undergo oxidative polymerization. Analyze the sample for the formation of high molecular weight products using techniques like size-exclusion chromatography.

Experimental Protocols

Protocol 1: Screening of Microorganisms for Degradation Potential

  • Prepare a minimal salt medium (MSM) appropriate for the growth of the microorganisms to be tested.

  • Dispense the MSM into sterile culture tubes or flasks.

  • Add this compound from a sterile stock solution to a final concentration of 50-100 mg/L.

  • Inoculate the media with the individual microbial strains. Include a non-inoculated control to check for abiotic degradation.

  • Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).

  • Withdraw samples at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples for the disappearance of the parent compound using HPLC.

Protocol 2: Identification of Metabolites

  • Prepare a larger scale culture of a promising microbial strain in MSM containing this compound.

  • Incubate the culture until a significant portion of the parent compound has been degraded.

  • Centrifuge the culture to remove the microbial cells.

  • Analyze the supernatant directly by ¹⁹F NMR to detect fluorinated metabolites.

  • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at both neutral and acidic pH to capture a wide range of metabolites.

  • Concentrate the extracts and analyze by GC-MS (after derivatization if necessary) and LC-MS to identify the chemical structures of the degradation products.

  • Analyze the cell pellet by extracting with a solvent to check for cell-associated metabolites.

Data Presentation

Table 1: Hypothetical Degradation of this compound by Different Microbial Strains.

Microbial StrainInitial Concentration (mg/L)Concentration after 72h (mg/L)Degradation (%)
Pseudomonas putida1004555
Rhodococcus erythropolis1002080
Penicillium chrysogenum1008515
Uninoculated Control100982

Table 2: Hypothetical Metabolites Identified during the Degradation of this compound by Rhodococcus erythropolis.

Retention Time (min)m/zProposed Structure
5.21584-Fluoro-2-hydroxy-3-(hydroxymethyl)catechol
8.71742-Hydroxy-5-fluoro-6-oxohex-2-enoic acid
12.11324-Fluoromuconolactone

Visualizations

Degradation_Pathway A This compound B Fluorocatechol Intermediate A->B Phenol Hydroxylase C Ring Cleavage Product (e.g., Fluoromuconic Acid) B->C Catechol Dioxygenase D Central Metabolism C->D Further Degradation

Caption: Proposed aerobic degradation pathway of this compound.

Experimental_Workflow A Microbial Culture with This compound B Centrifugation A->B C Supernatant B->C D Cell Pellet B->D E HPLC C->E Quantification of Parent Compound F LC-MS C->F Metabolite Identification G GC-MS C->G Volatile Metabolite ID H ¹⁹F NMR C->H Fluorinated Metabolite ID

Caption: General experimental workflow for studying microbial degradation.

References

optimizing reaction yield for 4-Fluoro-2-(hydroxymethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Fluoro-2-(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are three main synthetic strategies for the synthesis of this compound:

  • Route 1: Ortho-selective Hydroxymethylation of 4-Fluorophenol: This is the most direct approach, involving the reaction of 4-fluorophenol with formaldehyde in the presence of a catalyst that directs the addition of the hydroxymethyl group to the ortho position.

  • Route 2: Two-Step Synthesis via Formylation and Reduction: This route involves the ortho-formylation of 4-fluorophenol to produce 2-fluoro-4-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde group to a hydroxymethyl group.

  • Route 3: Oxidation of 4-Fluoro-2-methylphenol: This strategy involves the selective oxidation of the methyl group of 4-fluoro-2-methylphenol (4-fluoro-ortho-cresol) to a hydroxymethyl group.

Q2: Which synthetic route is generally preferred?

A2: The preferred route often depends on the availability of starting materials, desired scale, and safety considerations.

  • Route 1 (Hydroxymethylation) is atom-economical and direct but may require careful optimization to control selectivity and minimize the formation of byproducts.

  • Route 2 (Formylation-Reduction) offers better control over regioselectivity, potentially leading to a purer product, but it involves an additional synthetic step.

  • Route 3 (Oxidation) is a viable option if the starting material, 4-fluoro-2-methylphenol, is readily available.

Q3: What are the common side products in the synthesis of this compound?

A3: In Route 1 , the primary side product is 4-fluoro-2,6-bis(hydroxymethyl)phenol , resulting from di-hydroxymethylation. In Route 2 , potential side products include over-reduction to 4-fluoro-2-methylphenol or incomplete reduction from the aldehyde. In Route 3 , over-oxidation can lead to the formation of 2-fluoro-4-hydroxybenzaldehyde and 2-fluoro-4-hydroxybenzoic acid .

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization . Common solvent systems include a mixture of ethyl acetate and hexanes or toluene. For more challenging separations, column chromatography on silica gel can be employed.

Troubleshooting Guides

Route 1: Ortho-selective Hydroxymethylation of 4-Fluorophenol

Issue 1.1: Low Yield of this compound

Possible CauseTroubleshooting Suggestion
Inactive Catalyst Ensure the catalyst (e.g., MgCl₂/Et₃N, boric acid, or a specific metal oxide) is of high purity and handled under appropriate conditions (e.g., anhydrous conditions for MgCl₂).
Suboptimal Reaction Temperature The reaction temperature is crucial for selectivity. For base-catalyzed reactions, gentle heating (40-60 °C) is often sufficient. Monitor the temperature closely to prevent unwanted side reactions.
Incorrect Stoichiometry Use a slight excess of formaldehyde (1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess to minimize di-substitution.
Inadequate Reaction Time Monitor the reaction progress by TLC or HPLC. Insufficient reaction time will result in incomplete conversion, while prolonged time can increase byproduct formation.

Issue 1.2: High Formation of 4-Fluoro-2,6-bis(hydroxymethyl)phenol

Possible CauseTroubleshooting Suggestion
Excess Formaldehyde Reduce the molar ratio of formaldehyde to 4-fluorophenol to be closer to 1:1.
Prolonged Reaction Time Stop the reaction once the formation of the mono-hydroxymethylated product is maximized, as determined by reaction monitoring.
High Reaction Temperature Lowering the reaction temperature can improve selectivity for the mono-substituted product.
Route 2: Two-Step Synthesis via Formylation and Reduction

Issue 2.1: Low Yield of 2-Fluoro-4-hydroxybenzaldehyde in the Formylation Step

Possible CauseTroubleshooting Suggestion
Inefficient Formylating Agent For Duff or Reimer-Tiemann reactions, ensure the reagents are fresh. For ortho-selective formylation using paraformaldehyde and MgCl₂/Et₃N, ensure all reagents are anhydrous.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Formylation reactions can be sensitive to these parameters.

Issue 2.2: Incomplete Reduction of the Aldehyde

Possible CauseTroubleshooting Suggestion
Insufficient Reducing Agent Use a sufficient molar excess of the reducing agent (e.g., NaBH₄). Typically, 1.5-2.0 equivalents are used.[1][2][3]
Low Reaction Temperature While the reduction is often performed at 0 °C to room temperature, gentle warming may be necessary for complete conversion, depending on the substrate and solvent.
Deactivated Reducing Agent Sodium borohydride can decompose in acidic or protic media over time. Ensure it is fresh and added to a neutral or slightly basic solution.

Experimental Protocols

Protocol 1: Ortho-selective Hydroxymethylation of 4-Fluorophenol

Materials:

  • 4-Fluorophenol

  • Paraformaldehyde

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (1.5 equivalents).

  • Add anhydrous THF via syringe.

  • Add triethylamine (2.5 equivalents) dropwise to the stirred suspension.

  • Add a solution of 4-fluorophenol (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to a gentle reflux (around 60-65 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 2-Fluoro-4-hydroxybenzaldehyde

Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizations

Synthetic_Routes cluster_0 Route 1: Hydroxymethylation cluster_1 Route 2: Formylation & Reduction cluster_2 Route 3: Oxidation A1 4-Fluorophenol B1 This compound A1->B1 HCHO, Catalyst A2 4-Fluorophenol B2 2-Fluoro-4-hydroxybenzaldehyde A2->B2 Formylation C2 This compound B2->C2 Reduction (e.g., NaBH4) A3 4-Fluoro-2-methylphenol B3 This compound A3->B3 Selective Oxidation

Caption: Synthetic routes for this compound.

Troubleshooting_Hydroxymethylation Start Low Yield in Hydroxymethylation Q1 Is 4-fluorophenol conversion low? Start->Q1 A1_1 Check catalyst activity Q1->A1_1 Yes A1_2 Optimize temperature Q1->A1_2 Yes A1_3 Increase reaction time Q1->A1_3 Yes Q2 Is di-substituted product (4-fluoro-2,6-bis(hydroxymethyl)phenol) formation high? Q1->Q2 No A2_1 Reduce formaldehyde stoichiometry Q2->A2_1 Yes A2_2 Decrease reaction time Q2->A2_2 Yes A2_3 Lower reaction temperature Q2->A2_3 Yes

Caption: Troubleshooting workflow for the hydroxymethylation of 4-fluorophenol.

References

Technical Support Center: 4-Fluoro-2-(hydroxymethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(hydroxymethyl)phenol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound possesses two primary reactive sites: the phenolic hydroxyl group (-OH) and the benzylic hydroxyl group (-CH₂OH). The aromatic ring is also susceptible to electrophilic substitution, with the positions of substitution directed by the existing functional groups.

Q2: How does the fluorine substituent influence the reactivity of the molecule?

A2: The fluorine atom at the para-position is an electron-withdrawing group. This increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate. However, this electron-withdrawing nature can also slightly decrease the nucleophilicity of the resulting phenoxide. The strategic placement of fluorine can also enhance the biological activity and metabolic stability of derivative compounds.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: What are the common impurities found in this compound?

A4: Common impurities can arise from the synthetic route used. For instance, if prepared from 4-fluorophenol and formaldehyde, residual starting materials or the formation of the di-substituted product, 4-fluoro-2,6-bis(hydroxymethyl)phenol, are possible.[2]

Troubleshooting Guides

Williamson Ether Synthesis

Problem: Low or no yield of the desired ether product when reacting this compound with an alkyl halide.

Possible Cause Troubleshooting Suggestion
Incomplete Deprotonation The phenolic proton is acidic, but a sufficiently strong base is required for complete deprotonation. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to ensure complete formation of the phenoxide.
Side Reaction: Alkylation of the Benzylic Hydroxyl Group The benzylic hydroxyl can also be alkylated, especially with a strong base. To favor O-alkylation of the phenol, use a slight excess of a weaker base (e.g., K₂CO₃) and carefully control the reaction temperature. For complete selectivity, consider protecting the benzylic hydroxyl group prior to etherification.
Poor Reactivity of Alkyl Halide The Williamson ether synthesis is an Sₙ2 reaction and works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination reactions.
Side Reaction: C-Alkylation The phenoxide is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring. Using polar aprotic solvents can help favor O-alkylation.
Oxidation of the Benzylic Alcohol

Problem: Over-oxidation to the carboxylic acid or low yield of the desired aldehyde (4-fluoro-2-formylphenol).

Possible Cause Troubleshooting Suggestion
Harsh Oxidizing Agent Strong oxidizing agents like potassium permanganate can lead to the formation of the carboxylic acid. Use milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).
Prolonged Reaction Time or Elevated Temperature Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation. Avoid excessive heating.
Reaction with the Phenolic Hydroxyl Group The phenolic hydroxyl group is susceptible to oxidation. Protecting the phenolic -OH group before performing the oxidation of the benzylic alcohol can improve the yield and purity of the desired aldehyde.
Electrophilic Aromatic Substitution (e.g., Nitration)

Problem: Formation of multiple isomers and/or low yield of the desired product.

Possible Cause Troubleshooting Suggestion
Harsh Reaction Conditions The hydroxyl and hydroxymethyl groups activate the aromatic ring, making it highly reactive. Use milder reaction conditions (e.g., dilute nitric acid at low temperatures) to avoid polysubstitution and oxidative side reactions.
Lack of Regioselectivity The directing effects of the hydroxyl and hydroxymethyl groups can lead to a mixture of ortho and para substituted products relative to the directing group. Protecting one or both hydroxyl groups can help to control the regioselectivity of the substitution.
Oxidation of the Starting Material Phenols are sensitive to strong oxidizing acids. Using a milder nitrating agent or a two-step process (e.g., nitrosation followed by oxidation) can sometimes yield better results.[3]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol is adapted from procedures for similar phenolic compounds.

  • Deprotonation: Dissolve this compound (1 equivalent) in a dry aprotic solvent such as DMF or THF in a flame-dried flask under an inert atmosphere. Add a suitable base (e.g., NaH, 1.1 equivalents, or K₂CO₃, 1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Oxidation to 4-Fluoro-2-formylphenol

This is a representative protocol using a mild oxidizing agent.

  • Protection (Optional but Recommended): Protect the phenolic hydroxyl group using a suitable protecting group (e.g., as a silyl ether) to prevent its oxidation.

  • Oxidation: To a stirred solution of the protected this compound (1 equivalent) in dry dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. If a protecting group was used, deprotect it under appropriate conditions. Purify the crude aldehyde by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for reactions analogous to those with this compound. Note: These values are for structurally similar compounds and should be used as a starting point for optimization.

ReactionSubstrateReagents and ConditionsProductYield (%)Reference (Analogous System)
Williamson Ether Synthesis2-Chloro-4-(hydroxymethyl)phenol1. NaH, DMF; 2. Primary Alkyl Halide, 60 °CO-alkylated ether70-90Adapted from general procedures
Oxidation2-Chloro-4-(hydroxymethyl)phenolPCC, DCM, rt2-Chloro-4-formylphenol~85Inferred from standard oxidation protocols
Nitration4-FluorophenolHNO₃, H₂SO₄, 0 °CMixture of nitrated isomers60-80[4]

Visualizations

Signaling Pathway and Experimental Workflows

This compound is a key intermediate in the synthesis of Tavaborole , a topical antifungal agent.[5] Tavaborole functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis in fungi.[5][6][7]

tavaborole_mechanism Mechanism of Action of Tavaborole cluster_synthesis Synthesis cluster_action Antifungal Action 4F2HMP This compound Tavaborole Tavaborole 4F2HMP->Tavaborole Multi-step synthesis FungalCell Fungal Cell Tavaborole->FungalCell Enters LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits FungalCell->LeuRS ProteinSynthesis Protein Synthesis LeuRS->ProteinSynthesis Essential for tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS CellDeath Fungal Cell Death ProteinSynthesis->CellDeath

Caption: Mechanism of action of Tavaborole, synthesized from this compound.

troubleshooting_workflow General Troubleshooting Workflow Start Reaction Problem (e.g., Low Yield) CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions CheckReagents Confirm Stoichiometry and Activity of Reagents CheckConditions->CheckReagents AnalyzeCrude Analyze Crude Mixture (TLC, NMR, LC-MS) CheckReagents->AnalyzeCrude IdentifySideProducts Identify Side Products AnalyzeCrude->IdentifySideProducts Purification Modify Purification Strategy AnalyzeCrude->Purification Optimize Optimize Conditions (Solvent, Base, Temp.) IdentifySideProducts->Optimize ProtectingGroups Consider Protecting Groups IdentifySideProducts->ProtectingGroups Success Problem Solved Optimize->Success ProtectingGroups->Success Purification->Success

References

Technical Support Center: Preventing Oxidation of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of 4-Fluoro-2-(hydroxymethyl)phenol during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a yellow or brownish color. What is happening?

A1: The discoloration of your solution is a common indicator of oxidation. Phenolic compounds, including this compound, are susceptible to oxidation, which leads to the formation of colored byproducts such as quinones and other polymeric species. This process can be accelerated by exposure to air (oxygen), light, heat, and the presence of trace metal impurities.

Q2: What are the primary reactive sites on this compound that are prone to oxidation?

A2: There are two primary sites on the molecule susceptible to oxidation:

  • Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is readily oxidized, often leading to the formation of a phenoxy radical, which can then participate in further reactions to form quinone-type structures.

  • Hydroxymethyl Group: The primary alcohol (-CH₂OH) group can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).

Q3: What are the general strategies to prevent the oxidation of this compound?

A3: The three main strategies to minimize oxidation are:

  • Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) removes oxygen, a key driver of oxidation.[1][2][3][4]

  • Use of Antioxidants: Adding a small amount of a sacrificial antioxidant can protect the this compound from degradation.

  • Protecting Groups: Temporarily masking the reactive hydroxyl groups with protecting groups can prevent their oxidation during a reaction sequence.[5][6][7]

Q4: How should I properly store this compound to ensure its stability?

A4: For optimal stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[8] Storing in amber vials can help prevent photo-oxidation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid Discoloration of the Compound in Solution
  • Possible Cause 1: Presence of Dissolved Oxygen.

    • Solution: Degas your solvent before use. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw technique for more rigorous applications.[4]

  • Possible Cause 2: Contamination with Metal Ions.

    • Solution: Use high-purity solvents and reagents. If metal contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester metal ions.

  • Possible Cause 3: Exposure to Light.

    • Solution: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.

Issue 2: Formation of Impurities During a Reaction
  • Possible Cause 1: Oxidation of the Phenolic Hydroxyl Group.

    • Solution: Introduce a protecting group for the phenol before proceeding with the reaction. A common choice is a methyl ether or a silyl ether, depending on the reaction conditions.[6][7]

  • Possible Cause 2: Oxidation of the Hydroxymethyl Group.

    • Solution: Protect the primary alcohol, for instance as a silyl ether (e.g., TBDMS ether), which is robust under many reaction conditions but can be removed with fluoride sources.[5][9]

  • Possible Cause 3: General Oxidative Degradation.

    • Solution: Add a suitable antioxidant to the reaction mixture. The choice of antioxidant will depend on its compatibility with your reaction conditions.

Data Presentation

The following table summarizes common antioxidant strategies and their general effectiveness in preventing the oxidation of phenolic compounds. The effectiveness for this compound is extrapolated from general principles and should be experimentally verified.

Antioxidant StrategyTypical ConcentrationGeneral EffectivenessNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1 mol%GoodA common radical scavenger, effective in organic solvents.[10][11]
Ascorbic Acid (Vitamin C) 1 - 5 mol%Moderate to GoodWater-soluble antioxidant, suitable for aqueous systems.[10][12]
Sodium Sulfite / Metabisulfite 1 - 10 mol%GoodEffective oxygen scavenger, particularly in aqueous solutions.[13]
Inert Gas Sparging (N₂ or Ar) N/AVery GoodRemoves dissolved oxygen from the solvent.[2][4]

Experimental Protocols

Protocol 1: Storage and Handling under an Inert Atmosphere

  • Preparation of Glassware: Dry all glassware in an oven at 125°C overnight and cool under a stream of dry nitrogen or argon.[2][4]

  • Inert Atmosphere Transfer: Use a glove box or a Schlenk line for all manipulations of the solid compound and its solutions.[3]

  • Solvent Degassing: Before preparing a solution, degas the solvent by sparging with nitrogen or argon for at least 30 minutes.

  • Storage: Store the solid compound and any stock solutions in well-sealed containers (e.g., septum-capped vials) under a positive pressure of nitrogen or argon in a cool, dark place.

Protocol 2: Monitoring Oxidation via High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Inject a sample of the fresh solution to obtain a reference chromatogram.

    • At various time points, inject samples of the solution being monitored.

    • The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The retention time of the parent compound will need to be determined empirically.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethyl acetate and hexanes is a potential starting point.[14]

  • Dissolution: In a flask, dissolve the impure compound in the minimum amount of the hot solvent.[15][16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[15]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Troubleshooting_Workflow start Observation: Solution Discoloration or Impurity Formation check_o2 Is the experiment run under inert atmosphere? start->check_o2 implement_inert Action: Degas solvents and use N2 or Ar atmosphere. check_o2->implement_inert No check_light Is the reaction protected from light? check_o2->check_light Yes implement_inert->check_light protect_light Action: Use amber glassware or wrap flask in foil. check_light->protect_light No check_antioxidant Is an antioxidant present? check_light->check_antioxidant Yes protect_light->check_antioxidant add_antioxidant Action: Add BHT or another suitable antioxidant. check_antioxidant->add_antioxidant No check_purity Is the starting material pure? check_antioxidant->check_purity Yes add_antioxidant->check_purity purify Action: Recrystallize the compound. check_purity->purify No consider_pg Consider Protecting Group Strategy check_purity->consider_pg Yes end_success Problem Resolved purify->end_success consider_pg->end_success

Caption: Troubleshooting workflow for preventing oxidation.

Oxidation_Pathways start This compound phenoxy_radical Phenoxy Radical start->phenoxy_radical [O] (Phenol Oxidation) aldehyde 4-Fluoro-2-formylphenol start->aldehyde [O] (Alcohol Oxidation) quinone Quinone-type Products (Colored) phenoxy_radical->quinone polymer Polymeric Byproducts (Colored) phenoxy_radical->polymer acid 4-Fluoro-2-carboxyphenol aldehyde->acid [O]

Caption: Potential oxidation pathways of this compound.

References

Technical Support Center: Purification of 4-Fluoro-2-(hydroxymethyl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoro-2-(hydroxymethyl)phenol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For general-purpose purification of this compound, silica gel is the most commonly used stationary phase.[1][2] Due to the polar nature of the phenolic hydroxyl and hydroxymethyl groups, silica gel provides good retention and allows for separation from less polar impurities. For highly polar impurities or if issues like strong adsorption are encountered, neutral alumina can be a viable alternative.[3] In cases of very difficult separations, reverse-phase chromatography using a C18 stationary phase may offer better resolution.[4]

Q2: How do I select an appropriate mobile phase for the column?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] A solvent system that gives an Rf value of approximately 0.25-0.35 for this compound is a good starting point for column chromatography.[4] Begin with a binary solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2]

Q3: My compound is streaking or "tailing" on the silica gel column. What can I do?

A3: Tailing is a common issue when purifying acidic compounds like phenols on silica gel. This is often due to strong interactions between the analyte and the acidic silica surface. To mitigate this, you can add a small amount of a weak acid, such as 0.5% acetic acid, to your mobile phase.[4] This helps to saturate the highly active sites on the silica gel, leading to more symmetrical peak shapes.

Q4: The this compound is not moving from the top of the column, even with a high concentration of polar solvent.

A4: If your compound is irreversibly adsorbed to the silica gel, the mobile phase may not be polar enough.[4] You can try gradually increasing the polarity of the eluent. For very polar compounds, adding a small percentage (e.g., 1-10%) of methanol to your mobile phase can help elute the compound.[3] If the compound still does not elute, switching to a different stationary phase, such as reverse-phase silica (C18), may be necessary.[4]

Q5: My purified fractions are showing a yellowish or brownish tint, suggesting decomposition.

A5: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[4] This can be accelerated by air and light. To minimize oxidation, it is recommended to use freshly distilled solvents, degas your mobile phase, and protect the column from direct light.[4] If possible, performing the chromatography under an inert atmosphere of nitrogen or argon can also be beneficial.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem Possible Cause Recommended Solution(s)
Poor Separation The polarity of the mobile phase is not optimized.- Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find the optimal separation. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3]
The chosen stationary phase is not suitable.- If using silica gel, consider switching to neutral alumina or a reverse-phase (C18) material.[3][4]
Compound Elutes Too Quickly The mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase.[1]
Compound Elutes Too Slowly or Not at All The mobile phase is not polar enough.- Gradually increase the proportion of the polar solvent. - Add a small amount of a highly polar solvent like methanol to your eluent.[4]
Strong interaction with the stationary phase.- Add 0.5% acetic acid to the mobile phase to reduce tailing on silica gel.[4] - Switch to a less acidic stationary phase like neutral alumina.[3]
Co-elution of Impurities Similar polarity of the compound and impurities.- Try a different solvent system to alter the selectivity of the separation.[4] - If the separation is particularly difficult, consider using High-Performance Liquid Chromatography (HPLC) for higher resolving power.[4]
Low Recovery of the Compound Irreversible adsorption on the column.- Use a more polar eluent or switch to a different stationary phase.[4]
Decomposition on the column.- Test the stability of your compound on silica gel using TLC.[5] - If unstable, consider using a less acidic stationary phase or deactivating the silica gel with a base like triethylamine before use.[3]

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the test solvent system.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Optimization: Adjust the ratio of the polar and non-polar solvents until the spot corresponding to this compound has an Rf value between 0.25 and 0.35, and is well-separated from impurity spots.[4]

General Column Chromatography Protocol
  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring even packing without air bubbles.

    • Add another layer of sand on top of the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the chosen mobile phase, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase over time.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Pack Pack Column with Stationary Phase TLC->Pack Determines Mobile Phase Crude Crude This compound Crude->TLC Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_mobile Mobile Phase Optimization cluster_stationary Stationary Phase Change Start Poor Separation Observed AdjustPolarity Adjust Solvent Polarity Start->AdjustPolarity Initial Step ChangeSolvent Change Solvent System (e.g., Toluene/Acetone) AdjustPolarity->ChangeSolvent If still poor HPLC Consider Preparative HPLC AdjustPolarity->HPLC For very difficult separations Success Successful Purification AdjustPolarity->Success AddModifier Add Modifier (e.g., Acetic Acid) ChangeSolvent->AddModifier For tailing ChangeSolvent->HPLC For very difficult separations ChangeSolvent->Success Alumina Switch to Alumina AddModifier->Alumina If issues persist AddModifier->HPLC For very difficult separations AddModifier->Success ReversePhase Use Reverse Phase (C18) Alumina->ReversePhase Alternative Alumina->HPLC For very difficult separations Alumina->Success ReversePhase->HPLC For very difficult separations ReversePhase->Success

Caption: Logical troubleshooting guide for purification challenges.

References

managing thermal instability of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the potential thermal instability of 4-Fluoro-2-(hydroxymethyl)phenol. The information is intended for researchers, scientists, and drug development professionals. Please note that specific experimental data on the thermal decomposition of this particular compound is limited; therefore, the following guidance is based on the general chemical properties of substituted phenols and halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can contribute to the thermal instability of this compound?

A1: The thermal instability of this compound is likely influenced by several factors inherent to its structure:

  • Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen or oxidizing agents. This can lead to the formation of colored byproducts like quinone-type structures.[1]

  • Hydroxymethyl Group: The benzylic alcohol moiety can be oxidized to an aldehyde or carboxylic acid, or potentially undergo other reactions at high temperatures.

  • Fluoro Substituent: While the carbon-fluorine bond is generally strong, under severe thermal stress or in the presence of certain reagents, decomposition can occur, potentially leading to the release of hydrogen fluoride (HF).[2][3]

  • Overall Reactivity of the Phenolic Ring: The electron-donating hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic substitution and other reactions that can be initiated by heat.[4]

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To maximize stability and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[5]

  • Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]

  • Light: Protect from light by storing in an amber or opaque container.[1][6]

  • Container: Use a tightly sealed container to prevent moisture and air exposure.[7][8]

Q3: What are the potential decomposition products of this compound upon thermal stress?

  • Oxidation Products: 5-Fluoro-2-hydroxybenzaldehyde and 5-Fluoro-2-hydroxybenzoic acid from the oxidation of the hydroxymethyl group.

  • Polymerization Products: Phenolic compounds can be prone to polymerization at high temperatures, leading to complex, high-molecular-weight materials.

  • Dehalogenation Products: In extreme conditions, cleavage of the C-F bond could occur, potentially leading to the formation of hydrogen fluoride and other fluorinated byproducts.[2][3]

  • Products of Ring Opening/Fragmentation: At very high temperatures, the aromatic ring itself can break down.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group.[1]- Ensure the compound is stored under an inert atmosphere and protected from light. - Before use, you may consider purifying a small sample by recrystallization or column chromatography.
Inconsistent or unexpected results in biological assays Degradation of the compound in the solid state or in solution.[1]- Prepare fresh solutions for each experiment. - Perform a purity check of your stock compound using techniques like HPLC or NMR.
Appearance of new peaks in chromatographic analysis (HPLC, GC) of a sample Thermal degradation during analysis or storage.- Lower the injector temperature for GC analysis if possible. - For HPLC, ensure the mobile phase is compatible and that the sample is not exposed to high temperatures for extended periods. - Re-evaluate storage conditions of the stock sample.
Low yield or formation of side products in a reaction involving heating Thermal decomposition of the starting material.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Use a milder base or catalyst if applicable. - Consider protecting the phenolic hydroxyl group if it is not involved in the desired transformation.

Hypothetical Thermal Stability Data

The following table presents hypothetical data to illustrate the potential thermal stability of this compound under different conditions. This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Condition Temperature Duration Hypothetical Purity (%) Hypothetical Major Degradant(s)
Solid, Air, Light25°C1 month98.05-Fluoro-2-hydroxybenzaldehyde
Solid, N₂, Dark25°C1 month>99.5Not detected
Solid, Air, Dark40°C1 month95.05-Fluoro-2-hydroxybenzaldehyde, Polymeric materials
Solution (Ethanol), Air, Light25°C24 hours97.55-Fluoro-2-hydroxybenzaldehyde
Solution (Ethanol), N₂, Dark25°C24 hours>99.5Not detected

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol is designed to identify potential degradation pathways under stress conditions.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into four separate amber glass vials.

  • Stress Conditions:

    • Vial 1 (Control): Store at 2-8°C in the dark.

    • Vial 2 (Heat): Place in an oven at 70°C for 48 hours.[1]

    • Vial 3 (Acid Hydrolysis): Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]

    • Vial 4 (Base Hydrolysis): Add 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.[1]

  • Sample Analysis:

    • After the specified time, cool the vials to room temperature.

    • Neutralize the acidic and basic samples.

    • Dilute all samples with an appropriate solvent (e.g., methanol or acetonitrile).

    • Analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector to assess purity and identify degradation products. A mass spectrometer (LC-MS) can be used for the identification of unknown peaks.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Column Temperature: 30°C.

Visualizations

Potential_Degradation_Pathways A This compound B 5-Fluoro-2-hydroxybenzaldehyde A->B Oxidation (Mild) D Quinone-type Structures A->D Oxidation (Phenol) E Polymeric Material A->E Polymerization F HF + Other Products A->F High Temp Decomposition C 5-Fluoro-2-hydroxybenzoic acid B->C Oxidation (Strong)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Weigh this compound B1 Control (2-8°C) A->B1 B2 Heat (70°C) A->B2 B3 Acid (0.1M HCl, 60°C) A->B3 B4 Base (0.1M NaOH, 60°C) A->B4 C Neutralize & Dilute B1->C B2->C B3->C B4->C D HPLC / LC-MS Analysis C->D E Assess Purity & Identify Degradants D->E

Caption: Workflow for the accelerated stability study.

References

Technical Support Center: Regioselective Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(hydroxymethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge lies in achieving the desired regioselectivity during the electrophilic aromatic substitution of the starting material, 3-fluorophenol. Both the hydroxyl (-OH) and fluoro (-F) groups are ortho, para-directing activators (though fluorine is a deactivator by induction, its lone pairs allow for resonance stabilization of ortho and para transition states). This directing effect can lead to a mixture of isomers, complicating the synthesis and purification of the target molecule where substitution is required at the C2 and C4 positions relative to the fluorine atom (or C2 and C6 relative to the hydroxyl group).

Q2: What is a common synthetic route for this compound?

A2: A prevalent and effective two-step synthetic route starts with the ortho-formylation of 3-fluorophenol to yield 4-fluoro-2-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde group to a hydroxymethyl group.

Q3: Which formylation methods are recommended for achieving high ortho-selectivity in the formylation of 3-fluorophenol?

A3: To favor the formation of the ortho-formylated product (4-fluoro-2-hydroxybenzaldehyde), several methods are known to be highly regioselective:

  • Magnesium Chloride/Paraformaldehyde Method: This method is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[1][2][3]

  • Duff Reaction: This reaction, using hexamethylenetetramine in an acidic medium, typically shows a strong preference for ortho-formylation.[1]

  • Reimer-Tiemann Reaction: While generally favoring the ortho product, this reaction can sometimes yield a mixture of ortho and para isomers.[1]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane. For more challenging separations where isomers or byproducts are present, column chromatography on silica gel is a standard and effective method.

Troubleshooting Guides

Part 1: Formylation of 3-Fluorophenol

Issue 1.1: Low yield of the desired 4-fluoro-2-hydroxybenzaldehyde isomer.

Possible CauseTroubleshooting Suggestion
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Electron-withdrawing substituents can slow the reaction rate.[2][3]
Incorrect Formylation Method Employ a method known for high ortho-selectivity, such as the magnesium chloride/paraformaldehyde method.[2][3]
Impure Reagents Ensure all reagents, especially the 3-fluorophenol and formylating agents, are of high purity.

Issue 1.2: Formation of multiple isomers.

Possible CauseTroubleshooting Suggestion
Competing Directing Effects The hydroxyl group is a stronger activating group than fluorine. Using a chelating metal in the reaction (like in the MgCl2 method) can enhance ortho-selectivity to the hydroxyl group.
Steric Hindrance While less of an issue with the small fluorine atom, ensure reaction conditions do not favor the thermodynamically more stable para-product.
Part 2: Reduction of 4-Fluoro-2-hydroxybenzaldehyde

Issue 2.1: Incomplete reduction of the aldehyde.

Possible CauseTroubleshooting Suggestion
Insufficient Reducing Agent Use a slight excess of a mild reducing agent like sodium borohydride (NaBH4) to ensure complete conversion.
Low Reaction Temperature While NaBH4 reductions are often run at 0°C to control reactivity, allowing the reaction to warm to room temperature can help drive it to completion.

Issue 2.2: Formation of byproducts.

Possible CauseTroubleshooting Suggestion
Over-reduction Avoid using harsh reducing agents like lithium aluminum hydride (LiAlH4), which could potentially react with other functional groups under certain conditions.
Workup Issues Ensure proper quenching of the reaction and careful pH adjustment during the workup to prevent side reactions.

Experimental Protocols

Protocol 1: ortho-Formylation of 3-Fluorophenol via the Magnesium Chloride Method

This procedure is adapted from a general method for the regioselective ortho-formylation of phenols.[2][3]

  • Reaction Setup: In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.1 equivalents) and paraformaldehyde (2.5 equivalents).

  • Solvent and Base Addition: Add dry tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (1.1 equivalents). Stir the mixture for 10 minutes.

  • Substrate Addition: Add 3-fluorophenol (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and add 1 M hydrochloric acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-fluoro-2-hydroxybenzaldehyde, can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction of 4-Fluoro-2-hydroxybenzaldehyde
  • Reaction Setup: Dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 equivalent) in methanol in a round-bottomed flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water, followed by acidification with 1 M hydrochloric acid to pH ~5-6.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow Start 3-Fluorophenol Formylation ortho-Formylation (MgCl2, Paraformaldehyde, Et3N) Start->Formylation Intermediate 4-Fluoro-2-hydroxybenzaldehyde Formylation->Intermediate Reduction Reduction (NaBH4, MeOH) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Caption: Regioselectivity in the formylation of 3-fluorophenol.

References

Validation & Comparative

A Comparative Guide for Researchers: 4-Fluoro-2-(hydroxymethyl)phenol vs. 2-bromo-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Halogenated Phenolic Building Blocks

In the landscape of pharmaceutical and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted phenols, in particular, serve as versatile scaffolds in drug design. This guide provides a detailed comparison of two such compounds: 4-Fluoro-2-(hydroxymethyl)phenol and 2-bromo-4-(hydroxymethyl)phenol. While direct comparative studies are limited, this document extrapolates from established principles of medicinal chemistry and available data on analogous structures to offer a predictive analysis of their respective performance characteristics.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a fluorine versus a bromine atom on the phenol ring significantly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound2-bromo-4-(hydroxymethyl)phenolKey Considerations for Drug Development
Molecular Formula C₇H₇FO₂[1]C₇H₇BrO₂[2]-
Molecular Weight 142.13 g/mol [1]203.03 g/mol [2]Higher molecular weight can impact diffusion and cell permeability.
CAS Number 2357-33-7[1]29922-56-3[2]-
Predicted LogP 1.1[1]1.4[2]Lipophilicity (LogP) affects solubility, absorption, and plasma protein binding. The bromo- derivative is predicted to be more lipophilic.
Hydrogen Bond Donors 22Both molecules possess a phenolic hydroxyl and a benzylic alcohol group, capable of forming hydrogen bonds.
Hydrogen Bond Acceptors 22The oxygen atoms of the hydroxyl and alcohol groups, and the fluorine/bromine atoms can act as hydrogen bond acceptors.
Acidity (pKa) Predicted to be slightly more acidic than the bromo- counterpart.Predicted to be slightly less acidic than the fluoro- counterpart.The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing nature of the halogen. Fluorine's higher electronegativity generally leads to a lower pKa.

Synthesis and Reactivity: Strategic Considerations for Chemical Elaboration

Both this compound and 2-bromo-4-(hydroxymethyl)phenol serve as valuable intermediates in multi-step synthetic pathways. Their reactivity is largely governed by the interplay of the activating hydroxyl group and the directing effects of the halogen substituent.

The synthesis of these compounds typically involves the hydroxymethylation of the corresponding halogenated phenol. The general synthetic approach is outlined below.

G cluster_fluoro Synthesis of this compound cluster_bromo Synthesis of 2-bromo-4-(hydroxymethyl)phenol 4-Fluorophenol 4-Fluorophenol Product_F This compound 4-Fluorophenol->Product_F Formaldehyde_F Formaldehyde Formaldehyde_F->Product_F Base_Catalyst_F Base Catalyst Base_Catalyst_F->Product_F 4-Bromophenol 4-Bromophenol Product_B 2-bromo-4-(hydroxymethyl)phenol 4-Bromophenol->Product_B Formaldehyde_B Formaldehyde Formaldehyde_B->Product_B Base_Catalyst_B Base Catalyst Base_Catalyst_B->Product_B

Caption: General synthetic routes for the hydroxymethylation of halogenated phenols.

The hydroxymethyl group in both compounds is a primary alcohol and can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The electronic properties of the halogen substituent can influence the reactivity of the hydroxymethyl group. The electron-withdrawing nature of fluorine may slightly decrease the nucleophilicity of the adjacent hydroxyl group compared to the bromo- derivative.

Predicted Biological Activity: A Comparative Outlook

While specific comparative biological data for these two molecules is scarce, general trends observed for fluorinated and brominated phenols in drug discovery can provide valuable insights.

Antimicrobial Activity: Bromophenols are a well-established class of marine natural products with documented antimicrobial properties.[3][4] The presence of the bromine atom is often crucial for their activity. Therefore, it is hypothesized that 2-bromo-4-(hydroxymethyl)phenol may exhibit more potent antimicrobial effects compared to its fluoro- counterpart.

Enzyme Inhibition: The nature of the halogen can significantly impact the binding affinity of a molecule to a target enzyme. Fluorine, with its small size and high electronegativity, can form strong hydrogen bonds and other non-covalent interactions, potentially leading to potent and selective enzyme inhibition. Bromine, being larger and more polarizable, can engage in halogen bonding, which is an increasingly recognized interaction in drug design.

Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolically labile positions and enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. In contrast, the carbon-bromine bond is more susceptible to metabolic degradation. Thus, derivatives of this compound are predicted to have greater metabolic stability.

Experimental Protocols for Comparative Evaluation

To facilitate direct comparison of these two compounds, the following experimental protocols are proposed.

Comparative Antimicrobial Activity Assessment

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of pathogenic bacteria.

G Start Start Prepare_Stock Prepare stock solutions of This compound and 2-bromo-4-(hydroxymethyl)phenol Start->Prepare_Stock Serial_Dilute Perform serial dilutions in a 96-well microtiter plate Prepare_Stock->Serial_Dilute Inoculate Inoculate wells with a standardized bacterial suspension Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Stock Solutions: Dissolve this compound and 2-bromo-4-(hydroxymethyl)phenol in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Bacterial Strains: Use a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of Mueller-Hinton broth to each well.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Antioxidant Activity Assessment (DPPH Assay)

This protocol describes the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to compare the antioxidant potential of the two compounds.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound, 2-bromo-4-(hydroxymethyl)phenol, and a positive control (e.g., ascorbic acid) in methanol at a concentration of 1 mg/mL.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Conclusion

The choice between this compound and 2-bromo-4-(hydroxymethyl)phenol as a synthetic building block will depend on the specific goals of the drug discovery program. If enhanced metabolic stability and potent, selective enzyme inhibition through hydrogen bonding are desired, the fluorinated analog may be the superior choice. Conversely, if potent antimicrobial activity is the primary objective, the brominated counterpart warrants further investigation. The provided experimental protocols offer a framework for generating the necessary quantitative data to make an informed decision in the selection of these valuable chemical intermediates.

References

A Comparative Guide to Alternative Reagents for 4-Fluoro-2-(hydroxymethyl)phenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecular targets. 4-Fluoro-2-(hydroxymethyl)phenol serves as a versatile reagent, offering a unique combination of a nucleophilic phenolic hydroxyl group, a reactive benzylic alcohol, and a fluorine substituent that can modulate physicochemical properties. However, the specific synthetic context, desired electronic effects, and subsequent reaction pathways may necessitate the use of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by available experimental data and detailed methodologies for key chemical transformations.

This comparison focuses on structurally analogous compounds where the fluorine atom at the C4 position is replaced by other common substituents: chlorine, bromine, and a methoxy group. These alternatives, namely 4-Chloro-2-(hydroxymethyl)phenol , 4-Bromo-2-(hydroxymethyl)phenol , and 4-Methoxy-2-(hydroxymethyl)phenol , offer different electronic and steric profiles, influencing their reactivity in key synthetic operations such as oxidation of the hydroxymethyl group and electrophilic aromatic substitution.

Performance Comparison in Key Synthetic Transformations

The utility of these phenolic building blocks can be assessed through their performance in fundamental organic reactions. The following sections provide a comparative overview of their reactivity in oxidation and Suzuki-Miyaura cross-coupling reactions, based on reported experimental data.

Oxidation of the Hydroxymethyl Group

The selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a crucial transformation, providing access to valuable salicylaldehyde and salicylic acid derivatives. The electronic nature of the para-substituent can influence the facility of this oxidation.

Starting MaterialOxidizing AgentProductReaction ConditionsYield (%)
4-Chloro-2-(hydroxymethyl)phenolPyridinium chlorochromate (PCC)2-Chloro-4-formylphenolDichloromethane, rt, 2-4 h~85
4-Chloro-2-(hydroxymethyl)phenolManganese dioxide (MnO₂)2-Chloro-4-formylphenolChloroform, reflux, 24-48 h~70-80
4-Bromo-2-(hydroxymethyl)phenolActivated MnO₂4-Bromo-2-hydroxybenzaldehydeDichloromethane, rt, 24 h95
4-Methoxy-2-(hydroxymethyl)phenolVanillyl-alcohol oxidase4-Hydroxy-3-methoxybenzaldehyde (Vanillin)Enzymatic, aqueous buffer, 25°CHigh conversion

Table 1: Comparative Data for the Oxidation of Substituted 2-(Hydroxymethyl)phenols.

Suzuki-Miyaura Cross-Coupling of Halogenated Analogs

For the halogenated alternatives, the carbon-halogen bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful method for introducing aryl or vinyl substituents.

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2-hydroxybenzaldehyde*Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-1008-16Not specified
4-Bromoacetophenone**Phenylboronic acidMagnetic supported Pd(II)Na₂CO₃DMA14024High conversion

Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling of Related Bromo-Aromatic Compounds. *Data for the corresponding aldehyde, 4-Bromo-2-hydroxybenzaldehyde, is presented as a closely related analog.[1] **Data for a related bromo-aromatic ketone is provided to illustrate typical reaction conditions.[2]

Experimental Protocols

To facilitate the practical application of these alternative reagents, detailed experimental protocols for key transformations are provided below.

Protocol 1: Oxidation of 4-Bromo-2-(hydroxymethyl)phenol to 4-Bromo-2-hydroxybenzaldehyde

Materials:

  • 4-Bromo-2-(hydroxymethyl)phenol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 4-Bromo-2-(hydroxymethyl)phenol (1.0 eq) in dry dichloromethane, add activated manganese dioxide (10 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing the pad with additional dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-2-hydroxybenzaldehyde.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxybenzaldehyde

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

Procedure: [1]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxybenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[1]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.[1]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[1]

  • Filter the mixture and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-hydroxybenzaldehyde.[1]

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the catalytic cycle of the Suzuki-Miyaura reaction.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_product Product Start 4-X-2-(hydroxymethyl)phenol (X = F, Cl, Br, OMe) Oxidant Oxidizing Agent (e.g., PCC, MnO₂) Start->Oxidant Reaction Product 2-Hydroxy-5-X-benzaldehyde Oxidant->Product Yields

Caption: General workflow for the oxidation of substituted 2-(hydroxymethyl)phenols.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OR)₂) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)Ar'L2->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Conclusion

The choice of reagent among 4-fluoro-, 4-chloro-, 4-bromo-, and 4-methoxy-2-(hydroxymethyl)phenol significantly impacts the synthetic strategy and potential for further functionalization.

  • This compound is ideal when the introduction of fluorine is desired to modulate properties such as metabolic stability, lipophilicity, and binding affinity in drug discovery contexts.

  • 4-Chloro- and 4-Bromo-2-(hydroxymethyl)phenol are valuable alternatives when subsequent cross-coupling reactions are planned, with the bromo- derivative generally offering higher reactivity in reactions like the Suzuki-Miyaura coupling.

  • 4-Methoxy-2-(hydroxymethyl)phenol provides a different electronic profile with its electron-donating methoxy group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It also serves as a precursor to vanillin and related structures.

The selection of the most appropriate building block will depend on the specific goals of the synthesis, including the desired final molecular architecture and the compatibility of the substituent with subsequent reaction conditions. The provided data and protocols offer a foundation for making informed decisions in the design and execution of synthetic routes.

References

A Comparative Guide to the Biological Activity of 4-Fluoro-2-(hydroxymethyl)phenol and its Non-fluorinated Analog, 2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structures

CompoundStructure
4-Fluoro-2-(hydroxymethyl)phenol this compound
2-(hydroxymethyl)phenol 2-(hydroxymethyl)phenol

Predicted Comparative Biological Activity

The introduction of a fluorine atom to the phenol ring is anticipated to modulate the biological properties of the parent molecule, 2-(hydroxymethyl)phenol. Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3]

Biological Activity2-(hydroxymethyl)phenol (Salicyl Alcohol)This compound (Predicted)Rationale for Prediction
Antimicrobial Activity Phenolic compounds are known to possess antimicrobial properties, often by disrupting microbial cell membranes.[4]Potentially enhanced antimicrobial activity.Fluorination can increase the lipophilicity of a molecule, which may lead to improved permeability through bacterial cell membranes.[5] This enhanced uptake could result in greater disruption of cellular processes and increased potency against a range of bacteria and fungi.
Antioxidant Activity Phenols are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[6]Potentially modulated antioxidant activity.The electron-withdrawing nature of the fluorine atom could influence the bond dissociation energy of the phenolic hydroxyl group, which is a key determinant of antioxidant activity. The precise effect, whether an increase or decrease, would require experimental validation.
Enzyme Inhibition Phenolic compounds can act as enzyme inhibitors, with the nature of the interaction depending on the specific enzyme and the structure of the phenol.[7]Potentially altered enzyme inhibition profile.The fluorine atom could form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of an enzyme, potentially leading to enhanced or more selective inhibition.[8]
Cytotoxicity The cytotoxicity of phenolic compounds is often linked to their pro-oxidant activities under certain conditions.Potentially increased cytotoxicity.Enhanced cellular uptake due to fluorination could lead to higher intracellular concentrations, potentially resulting in increased cytotoxicity against cancer cell lines.
Metabolic Stability The aromatic ring of phenols is susceptible to metabolic oxidation.Potentially increased metabolic stability.The carbon-fluorine bond is very strong and resistant to metabolic cleavage. The presence of a fluorine atom can block sites of metabolism on the aromatic ring, leading to a longer biological half-life.[3]

Experimental Protocols

To experimentally validate the predicted biological activities of this compound in comparison to 2-(hydroxymethyl)phenol, the following standard assays could be employed:

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is used to inoculate a sterile broth medium. The culture is incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: Stock solutions of this compound and 2-(hydroxymethyl)phenol are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of each compound are then prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate. The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Visualizations

Hypothetical Influence of Fluorination on Antimicrobial Activity

The following diagram illustrates the predicted enhancement of antimicrobial activity of this compound compared to its non-fluorinated analog. This is based on the hypothesis that fluorination increases the lipophilicity of the molecule, leading to greater membrane permeability and disruption.

G cluster_0 2-(hydroxymethyl)phenol cluster_1 This compound (Predicted) A Low Lipophilicity B Limited Membrane Permeability A->B D Increased Lipophilicity (due to Fluorine) A->D Fluorination C Moderate Antimicrobial Activity B->C F Potentially Higher Antimicrobial Activity C->F Predicted Enhancement E Enhanced Membrane Permeability D->E E->F

Caption: Predicted effect of fluorination on antimicrobial activity.

Conclusion

While 2-(hydroxymethyl)phenol, as a member of the phenolic class of compounds, is expected to exhibit a range of biological activities, the introduction of a fluorine atom in this compound is predicted to significantly modulate these properties. Based on established structure-activity relationships, the fluorinated analog is anticipated to show enhanced antimicrobial activity and metabolic stability. However, these predictions require experimental verification. The provided experimental protocols offer a starting point for the direct comparative evaluation of these two compounds. Such studies are crucial for elucidating the therapeutic potential of fluorinated phenols and guiding the design of new and more effective drug candidates.

References

A Comparative Analysis of Halogenated Hydroxymethylphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide comparing the physicochemical properties, biological activities, and underlying signaling pathways of halogenated hydroxymethylphenols.

This guide provides a comparative analysis of halogenated hydroxymethylphenols, a class of compounds with significant potential in drug discovery and development. By systematically presenting their physicochemical characteristics, biological efficacy—including antioxidant, antimicrobial, and cytotoxic properties—and their modulation of key cellular signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry. The inclusion of detailed experimental protocols and visual representations of signaling pathways aims to facilitate further research and application of these promising compounds.

Physicochemical Properties

The physicochemical properties of halogenated hydroxymethylphenols, such as their acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Halogenation significantly influences these properties. The electron-withdrawing nature of halogens generally increases the acidity of the phenolic hydroxyl group, resulting in lower pKa values. The lipophilicity, a key factor in membrane permeability, is also affected by the type and position of the halogen substituent.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)
2-Bromo-4-(hydroxymethyl)phenolC₇H₇BrO₂203.03Not Available1.4[1]
4-Chloro-3-(hydroxymethyl)phenolC₇H₇ClO₂158.58Not Available0.9[2]
2-Fluoro-6-(hydroxymethyl)phenolC₇H₇FO₂142.13Not Available1.3[3]
4-Iodo-2-(hydroxymethyl)phenolC₇H₇IO₂250.04Not AvailableNot Available
2-Chloro-6-(hydroxymethyl)phenolC₇H₇ClO₂158.58Not Available2.1[4]
4-Fluoro-2-(hydroxymethyl)phenolC₇H₇FO₂142.13Not Available1.1[5]

Biological Activities

Halogenated hydroxymethylphenols exhibit a range of biological activities, making them attractive candidates for therapeutic development. Their efficacy as antioxidant, antimicrobial, and cytotoxic agents is summarized below.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to determine the concentration required to inhibit 50% of the initial radical concentration (IC50). Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
2-methoxy-3-bromo-5-hydroxymethylphenolDPPH< 31.5[6]
Benzylic Bromophenol DerivativesDPPH6.41 - 346.50 (µg/mL)[7]

Note: Specific IC50 values for a wider range of individual halogenated hydroxymethylphenols were not available in the searched literature.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
4-Chloro-2-isopropyl-5-methylphenolStaphylococcus aureus32[8]
Halogenated PhenolsStaphylococcus aureus5 (2,4,6-triiodophenol)[9]
ChloroindolesEscherichia coli75[10]

Note: MIC values for the specific hydroxymethylphenol derivatives listed in the physicochemical table were not consistently available.

Cytotoxicity

The cytotoxic potential of these compounds is crucial for anticancer drug development and is often assessed using cell viability assays, such as the MTT assay, on various cancer cell lines. The IC50 value represents the concentration of the compound that reduces the viability of the cells by 50%.

CompoundCell LineIC50 (µM)Reference
Halogenated phenoxychalconesMCF-7 (Breast Cancer)1.52[11]
Curcumin (a polyphenol)HeLa (Cervical Cancer)3.36[12]

Note: Cytotoxicity data for the specific halogenated hydroxymethylphenols of interest is limited in the available literature.

Modulation of Signaling Pathways

Halogenated hydroxymethylphenols can exert their biological effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB inhibitor is degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. Some polyphenolic compounds have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Degradation releases IkappaB_NFkappaB IκB-NF-κB Complex IkappaB->IkappaB_NFkappaB NFkappaB->IkappaB_NFkappaB NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation Halogenated_Hydroxymethylphenol Halogenated Hydroxymethylphenol Halogenated_Hydroxymethylphenol->IKK Inhibits DNA DNA (κB site) NFkappaB_n->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by halogenated hydroxymethylphenols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is often associated with cancer.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation Halogenated_Hydroxymethylphenol Halogenated Hydroxymethylphenol Halogenated_Hydroxymethylphenol->Raf Inhibits? Halogenated_Hydroxymethylphenol->MEK Inhibits? Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothesized modulation of the MAPK signaling pathway by halogenated hydroxymethylphenols.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and to assist researchers in their own investigations.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH radical.

Workflow:

DPPH_Workflow A Prepare stock solution of test compound B Prepare serial dilutions of test compound A->B D Mix test compound dilutions with DPPH solution B->D C Prepare DPPH solution in methanol C->D E Incubate in the dark at room temperature (30 min) D->E F Measure absorbance at 517 nm E->F G Calculate percentage inhibition F->G H Determine IC50 value G->H MIC_Workflow A Prepare serial dilutions of test compound in broth medium C Inoculate each dilution with the microbial suspension A->C B Prepare standardized microbial inoculum B->C E Incubate at optimal temperature and time for the microorganism C->E D Include positive (no compound) and negative (no microbes) controls D->E F Visually inspect for turbidity (microbial growth) E->F G Determine the lowest concentration with no visible growth (MIC) F->G MTT_Workflow A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate (2-4 hours) C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability as a percentage of the control F->G H Determine the IC50 value G->H

References

A Comparative Guide to the Spectroscopic Validation of 4-Fluoro-2-(hydroxymethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of spectroscopic methods for the validation of 4-Fluoro-2-(hydroxymethyl)phenol, a key intermediate in pharmaceutical synthesis. We present supporting data and detailed experimental protocols to differentiate the final product from potential starting materials, using the reduction of 4-Fluorosalicylaldehyde as an illustrative synthetic route.

The successful synthesis of this compound requires rigorous analytical validation to confirm its molecular structure and ensure the absence of starting materials or byproducts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose. Each method provides unique and complementary information, and together they offer unambiguous structural confirmation.

This guide compares the expected spectroscopic data for the product, this compound, with its precursor, 4-Fluorosalicylaldehyde. The key analytical challenge is to confirm the reduction of the aldehyde group (-CHO) to a hydroxymethyl group (-CH₂OH), a transformation clearly evidenced by distinct changes in the resulting spectra.

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected quantitative data for this compound and the 4-Fluorosalicylaldehyde starting material.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegrationKey Differentiator
4-Fluorosalicylaldehyde Aldehyde (-CHO)~9.9Singlet1HDisappearance of this signal post-reaction.
Phenolic (-OH)~11.0Singlet1HShift and potential broadening.
Aromatic (Ar-H)~6.8 - 7.5Multiplets3HMinor shifts in aromatic region.
This compound Hydroxymethyl (-CH₂OH)~4.8Singlet2HAppearance of this new signal.
Alcoholic (-OH)~2.5 (variable)Broad Singlet1HAppearance of a new, exchangeable proton.
Phenolic (-OH)~5.0 - 6.0Broad Singlet1HSignificant upfield shift from precursor.
Aromatic (Ar-H)~6.7 - 7.1Multiplets3HCharacteristic shifts for the new structure.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)Key Differentiator
4-Fluorosalicylaldehyde Aldehyde (C=O)~195Disappearance of the carbonyl carbon signal.
Aromatic (Ar-C)~115 - 165Shifts in aromatic carbon signals.
This compound Hydroxymethyl (-CH₂OH)~64Appearance of the aliphatic carbon signal.
Aromatic (Ar-C)~114 - 158Characteristic shifts, including a C-F coupled carbon.

Table 3: ¹⁹F NMR Data Comparison (376 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) vs. CFCl₃Key Differentiator
4-Fluorosalicylaldehyde ~ -110Minor shift upon conversion.
This compound ~ -115The presence of a signal confirms fluorine incorporation, with a slight shift indicating a change in the electronic environment.

Table 4: IR Spectroscopy Data Comparison (cm⁻¹)

CompoundFunctional GroupWavenumber (cm⁻¹)Key Differentiator
4-Fluorosalicylaldehyde Aldehyde C-H Stretch~2850, ~2750Disappearance of characteristic aldehyde stretches.
Carbonyl (C=O) Stretch~1665 (strong)Disappearance of the strong carbonyl absorption.
Phenolic O-H Stretch~3200 (broad)Modification of this band.
This compound O-H Stretch (Alcohol & Phenol)~3100 - 3500 (very broad)Appearance of a very broad band due to two interacting -OH groups.[1][2]
C-O Stretch~1230Presence of C-O stretching vibrations.[1]

Table 5: Mass Spectrometry Data Comparison (Electron Ionization)

Compoundm/zInterpretationKey Differentiator
4-Fluorosalicylaldehyde 140[M]⁺ (Molecular Ion)Different molecular weight.
139[M-H]⁺Characteristic fragmentation.
This compound 142[M]⁺ (Molecular Ion)[3][4]Confirms the addition of two hydrogen atoms.
124[M-H₂O]⁺Characteristic loss of water from the hydroxymethyl group.[5]
111[M-CH₂OH]⁺Alpha-cleavage, loss of the hydroxymethyl radical.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire spectra at 25°C. Use a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: Acquire proton-decoupled spectra at 25°C. Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds to ensure accurate integration of quaternary carbons.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: 376 MHz NMR Spectrometer.

    • Parameters: Acquire proton-decoupled spectra. Reference the chemical shifts to an external standard like CFCl₃ (0 ppm).[6] The natural abundance and high sensitivity of ¹⁹F make it a straightforward nucleus to analyze.[7]

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry sample directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. Perform a background scan of the empty ATR crystal before running the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Parameters (for GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

Mandatory Visualization

The following diagrams illustrate the workflow for synthesis validation and the logical approach to structural confirmation.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Spectroscopic Validation Stage S1 Starting Material (4-Fluorosalicylaldehyde) S2 Chemical Reaction (e.g., Reduction with NaBH4) S1->S2 S3 Crude Product S2->S3 P1 Work-up & Extraction S3->P1 P2 Column Chromatography P1->P2 P3 Pure Product (this compound) P2->P3 V1 NMR (1H, 13C, 19F) P3->V1 V2 IR Spectroscopy P3->V2 V3 Mass Spectrometry P3->V3 V4 Data Analysis & Comparison V1->V4 V2->V4 V3->V4 V4->P3 Structure Confirmed

Caption: Experimental workflow from synthesis to spectroscopic validation.

G Product Proposed Structure This compound H_NMR ¹H NMR - Shows proton environments - Confirms -CH₂OH group (new singlet) - Disappearance of -CHO proton Product->H_NMR provides evidence for C_NMR ¹³C NMR - Shows carbon backbone - Confirms -CH₂OH carbon - Disappearance of C=O carbon Product->C_NMR provides evidence for F_NMR ¹⁹F NMR - Confirms presence of fluorine atom Product->F_NMR provides evidence for IR IR Spectroscopy - Shows functional groups - Confirms O-H (broad) - Disappearance of C=O Product->IR provides evidence for MS Mass Spectrometry - Confirms molecular weight (142) - Shows characteristic fragmentation Product->MS provides evidence for Confirmation Unambiguous Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation F_NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical relationships of spectroscopic methods for validation.

References

A Comparative Guide to the Use of 4-Fluoro-2-(hydroxymethyl)phenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Fluoro-2-(hydroxymethyl)phenol Versus Key Alternatives in the Synthesis of Bioactive Molecules.

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate performance of the target molecule. This compound, a fluorinated aromatic compound, presents a unique combination of reactive sites: a nucleophilic phenolic hydroxyl group, a versatile hydroxymethyl moiety, and a strategically placed fluorine atom that can impart desirable physicochemical properties. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing its performance with viable alternatives through experimental data and detailed protocols.

Executive Summary

This guide demonstrates that while this compound is a valuable synthon, its higher cost necessitates a careful evaluation against more economical alternatives. The choice of starting material is highly dependent on the specific synthetic goals. For instance, in the synthesis of salbutamol-like structures, the non-fluorinated analogue, 4-hydroxybenzyl alcohol, offers a more cost-effective route. Conversely, in the synthesis of kinase inhibitors, where fluorine incorporation can be crucial for biological activity, the additional cost of this compound or its precursor, 2-bromo-4-fluorophenol, may be justified.

Cost-Benefit Analysis: A Quantitative Overview

The decision to employ this compound hinges on a balance between its potential to enhance product properties and its procurement cost. The following table provides a comparative cost analysis of the target compound and its common alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Indicative Price (USD/g)
This compound C₇H₇FO₂142.13~$15-25
4-Hydroxybenzyl alcoholC₇H₈O₂124.14~$0.20-0.50
2-Bromo-4-fluorophenolC₆H₄BrFO191.00~$0.70-1.50
4-Fluoro-2-methylphenolC₇H₇FO126.13~$1.00-2.00

Note: Prices are indicative and can vary based on supplier, purity, and quantity.

The significant price difference highlights the importance of strategic selection. The higher cost of this compound is primarily attributed to a more complex multi-step synthesis.

Performance Comparison in Synthetic Applications

To provide a clear comparison, this section details the synthetic utility of this compound and its alternatives in the context of preparing key intermediates for bioactive molecules.

Synthesis of Salbutamol Analogue Intermediate

A key transformation for these building blocks is their conversion to an epoxide, a crucial intermediate in the synthesis of beta-2 agonist drugs like Salbutamol. The following workflow outlines a generalized pathway.

A Phenolic Starting Material B Protection of Phenolic -OH A->B e.g., Acetic Anhydride C Epoxidation B->C e.g., m-CPBA D Final Intermediate C->D Deprotection A Aryl Halide / Triflate C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C Pd Catalyst, Base D Biaryl Product C->D cluster_0 Cell Membrane cluster_1 Intracellular Growth Factor Growth Factor EGFR/HER2 Receptor EGFR/HER2 Receptor Growth Factor->EGFR/HER2 Receptor Tyrosine Kinase Domain Tyrosine Kinase Domain EGFR/HER2 Receptor->Tyrosine Kinase Domain Dimerization & Autophosphorylation Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Tyrosine Kinase Domain->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT)->Cell Proliferation, Survival, etc. Fluorinated Phenol Inhibitor Fluorinated Phenol Inhibitor Fluorinated Phenol Inhibitor->Tyrosine Kinase Domain Inhibition

A Comparative Guide to the Synthetic Routes for 4-Fluoro-2-(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. The fluorinated phenol derivative, 4-Fluoro-2-(hydroxymethyl)phenol, is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two primary synthetic routes for its production, offering experimental data, protocols, and pathway visualizations to aid in methodological selection and optimization.

At a Glance: Key Synthetic Strategies

The synthesis of this compound can be approached via two main strategies: a two-step route involving formylation followed by reduction, and a more direct, one-step hydroxymethylation. Each pathway presents distinct advantages and challenges in terms of yield, selectivity, and operational complexity.

Route 1: Formylation of 3-Fluorophenol followed by Reduction

This synthetic approach involves the initial ortho-formylation of a readily available starting material, 3-fluorophenol, to yield 4-fluoro-2-hydroxybenzaldehyde. This intermediate is then reduced to the target compound, this compound.

Data Summary: A Comparative Overview
ParameterRoute 1: Formylation then ReductionRoute 2: Direct Hydroxymethylation
Starting Material 3-Fluorophenol4-Fluorophenol
Key Intermediates 4-Fluoro-2-hydroxybenzaldehyde-
Overall Yield ~60-65% (estimated)Moderate (variable)
Number of Steps 21
Selectivity High regioselectivity in formylationPotential for isomeric byproducts (para-isomer) and di-substitution
Key Reagents MgCl₂, Triethylamine, Paraformaldehyde, Sodium BorohydrideHexamethylenetetramine (Duff reaction) or Formaldehyde with catalyst
Experimental Protocols

Route 1: Step 1 - Synthesis of 4-Fluoro-2-hydroxybenzaldehyde [1]

  • Materials: 3-Fluorophenol, Anhydrous Acetonitrile, MgCl₂, Anhydrous Triethylamine, Paraformaldehyde, 5% Hydrochloric Acid, Ethyl Acetate, Anhydrous Sodium Sulfate.

  • Procedure: To a mixture of 3-fluorophenol (5 mL, 55.3 mmol) and anhydrous acetonitrile (250 mL), add MgCl₂ (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g). The reaction mixture is stirred under reflux for 5 hours and then cooled to room temperature. The reaction is quenched by the addition of 5% hydrochloric acid (250 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed sequentially with 5% hydrochloric acid, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 4-fluoro-2-hydroxybenzaldehyde as a light yellow solid.

  • Yield: 65%[1]

Route 1: Step 2 - Reduction to this compound

  • Materials: 4-Fluoro-2-hydroxybenzaldehyde, Tetrahydrofuran, Water, Sodium Borohydride, 5% Hydrochloric Acid.

  • Procedure: In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzaldehyde (e.g., 500 mmol) in a mixture of tetrahydrofuran (300 mL) and water (10 mL). Sodium borohydride (e.g., 250 mmol) is added in portions with stirring at room temperature. After the addition is complete, the reaction is stirred for 2 hours. 5% hydrochloric acid (200 mL) is then added dropwise to hydrolyze the reaction. The resulting mixture is extracted with a suitable organic solvent, washed with water, dried, and the solvent is evaporated to yield this compound. This protocol is adapted from the synthesis of the analogous 5-bromo-2-hydroxybenzyl alcohol[2].

  • Yield: High (expected, based on analogous reactions).

Route 2: Direct ortho-Hydroxymethylation of 4-Fluorophenol (Duff Reaction)

  • Materials: 4-Fluorophenol, Hexamethylenetetramine, Acid catalyst (e.g., trifluoroacetic acid or boric acid/glycerol).

  • Yield: Moderate and variable, highly dependent on reaction conditions.

Mandatory Visualizations

Synthetic Pathway Diagrams

Synthetic_Routes cluster_route1 Route 1: Formylation and Reduction cluster_route2 Route 2: Direct Hydroxymethylation A1 3-Fluorophenol B1 4-Fluoro-2-hydroxybenzaldehyde A1->B1 MgCl2, Et3N, (CH2O)n Yield: 65% C1 This compound B1->C1 NaBH4 A2 4-Fluorophenol C2 This compound A2->C2 Hexamethylenetetramine (Duff Reaction) or Formaldehyde/Catalyst

Caption: Comparative synthetic pathways for this compound.

Experimental Workflow Logic

Workflow_Comparison cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow start1 Start: 3-Fluorophenol step1_1 Formylation Reaction start1->step1_1 workup1_1 Aqueous Workup & Extraction step1_1->workup1_1 purify1_1 Column Chromatography workup1_1->purify1_1 intermediate1 Intermediate: 4-Fluoro-2-hydroxybenzaldehyde purify1_1->intermediate1 step1_2 Reduction Reaction intermediate1->step1_2 workup1_2 Aqueous Workup & Extraction step1_2->workup1_2 purify1_2 Purification (e.g., Recrystallization) workup1_2->purify1_2 end1 Final Product purify1_2->end1 start2 Start: 4-Fluorophenol step2_1 Direct Hydroxymethylation start2->step2_1 workup2_1 Aqueous Workup & Extraction step2_1->workup2_1 purify2_1 Purification (e.g., Column Chromatography) workup2_1->purify2_1 end2 Final Product purify2_1->end2

Caption: Comparative experimental workflows for the synthesis of this compound.

Conclusion

The choice between these two synthetic routes will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.

  • Route 1 (Formylation and Reduction) offers a well-defined, high-yielding pathway with good control over regioselectivity. Although it involves two distinct steps, the reliability and documented success make it a robust choice for producing high-purity this compound.

  • Route 2 (Direct Hydroxymethylation) presents a more atom-economical, single-step approach. However, it may require significant optimization to control the regioselectivity and prevent the formation of byproducts. This route could be advantageous for large-scale production if the selectivity challenges can be effectively addressed through catalyst and condition screening.

For researchers requiring a reliable and reproducible synthesis of this compound on a laboratory scale, Route 1 is the recommended approach based on the currently available literature. Further research into optimizing the direct hydroxymethylation of 4-fluorophenol could make Route 2 a more competitive alternative in the future.

References

A Comparative Guide to 4-Fluoro-2-(hydroxymethyl)phenol: Unlocking Advantages in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination's Impact on a Versatile Phenolic Building Block

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The building block 4-Fluoro-2-(hydroxymethyl)phenol offers distinct advantages over its non-fluorinated counterpart, 2-(hydroxymethyl)phenol, and other similar building blocks. These benefits stem from the unique physicochemical properties imparted by the fluorine atom, which can significantly influence reactivity, metabolic stability, and biological activity.

This guide provides a comparative analysis of this compound, supported by established principles and experimental data from related compounds, to inform its application in research and development.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the para-position of the 2-(hydroxymethyl)phenol scaffold fundamentally alters its electronic and physical properties. Fluorine's high electronegativity is a key factor in these changes.[2]

Property2-(hydroxymethyl)phenol (Non-fluorinated)This compoundRationale for Advantage
Acidity (pKa) ~10<10 (Predicted)The electron-withdrawing fluorine atom stabilizes the phenoxide anion, increasing acidity.[3] This can alter binding interactions and reaction kinetics.
Lipophilicity (logP) 1.1 (Predicted)1.3 (Predicted)Fluorination typically increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[4]
Metabolic Stability Susceptible to para-hydroxylationBlocked at para-positionThe C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic cleavage by Cytochrome P450 enzymes.[1][5]
Dipole Moment LowerHigherThe polarized C-F bond increases the molecular dipole moment, potentially leading to stronger, more specific interactions with biological targets.

Predicted values are based on computational models for the parent phenols and serve as an estimation.

Key Advantages in Application

1. Enhanced Metabolic Stability: A primary driver for using fluorinated building blocks in drug discovery is the significant enhancement of metabolic stability.[5] A common metabolic pathway for phenolic compounds is oxidation at the aromatic ring, particularly at the position para to the hydroxyl group. In 2-(hydroxymethyl)phenol, this position is a labile C-H bond. By replacing this hydrogen with a fluorine atom, as in this compound, this metabolic hotspot is blocked. The carbon-fluorine bond is exceptionally strong and not susceptible to hydroxylation by cytochrome P450 (CYP450) enzymes, which can lead to improved bioavailability and a longer in vivo half-life for drug candidates.[1][6]

2. Modulated Acidity and Reactivity: The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic hydroxyl group.[2] For 4-Fluorophenol, the pKa is lower than that of phenol, and this trend is expected to hold for the hydroxymethyl derivatives.[3] This altered acidity can be advantageous in several ways:

  • Fine-tuning pKa: In drug design, modulating the pKa of a molecule is crucial for optimizing its ionization state at physiological pH, which affects solubility, cell permeability, and target binding.

  • Reaction Kinetics: The increased acidity can alter the kinetics of reactions involving the phenolic hydroxyl group, such as etherification or esterification, potentially allowing for milder reaction conditions.

3. Unique Binding Interactions: The fluorine atom can participate in unique, non-covalent interactions that are not possible with hydrogen. These include dipole-dipole interactions, orthogonal multipolar C-F---C=O interactions, and weak hydrogen bonds. These interactions can enhance the binding affinity and selectivity of a ligand for its target protein, a critical aspect of rational drug design.[7]

4. Versatility in Synthesis: Like its non-fluorinated analog, this compound possesses three reactive sites: the phenolic hydroxyl, the benzylic hydroxyl, and the aromatic ring. This trifunctional nature allows for diverse chemical modifications. The fluorine atom also serves as a useful spectroscopic probe (¹⁹F NMR) for characterizing intermediates and final products.

Experimental Protocols

While direct head-to-head reaction data is sparse, the following represents a general, robust protocol for a key reaction—Williamson Ether Synthesis—applicable to 2-(hydroxymethyl)phenol and its derivatives. This protocol is adapted from established methodologies for similar phenols.[8]

Representative Protocol: O-Alkylation of the Phenolic Hydroxyl Group

This procedure details the etherification of the phenolic -OH group, a common step in the synthesis of more complex molecules.

Objective: To selectively alkylate the phenolic hydroxyl group of a substituted 2-(hydroxymethyl)phenol.

Materials:

  • This compound (or other substituted phenol)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the phenol, followed by the addition of anhydrous K₂CO₃ (1.5 eq).

  • Addition of Electrophile: Stir the suspension vigorously at room temperature for 15 minutes. Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Rationale and Workflow

Diagrams created with Graphviz provide a clear visual summary of the concepts and processes discussed.

G cluster_0 Advantages of para-Fluorination Parent 2-(hydroxymethyl)phenol (Non-fluorinated) Fluorinated This compound Parent->Fluorinated para-Fluorination Prop1 Increased Metabolic Stability (Blocked C-H Oxidation) Fluorinated->Prop1 Prop2 Modulated pKa (Increased Acidity) Fluorinated->Prop2 Prop3 Enhanced Binding (Unique Interactions) Fluorinated->Prop3 Prop4 Increased Lipophilicity Fluorinated->Prop4

Caption: Key property enhancements of this compound.

G cluster_1 Workflow: Williamson Ether Synthesis A 1. Dissolve Phenol in DMF B 2. Add K2CO3 Base A->B C 3. Add Alkyl Halide B->C D 4. Heat and Monitor (TLC) C->D E 5. Aqueous Workup and Extraction D->E F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G H Pure O-Alkylated Product G->H

Caption: Experimental workflow for selective O-alkylation.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. One such intermediate, 4-Fluoro-2-(hydroxymethyl)phenol, requires robust analytical methods to ensure its quality and consistency. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and specificity for separating the main compound from potential impurities.[1]

This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. It details a recommended experimental protocol and compares stationary phase choices to optimize separation.

The Role of HPLC in Purity Determination

Reversed-phase HPLC is a widely adopted technique for the analysis of moderately polar to nonpolar compounds.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[2] For a molecule like this compound, which possesses both polar (hydroxyl, hydroxymethyl) and nonpolar (fluorophenyl ring) characteristics, RP-HPLC is an ideal analytical choice.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is critical for achieving optimal separation. While the C18 column is the most widely used for reversed-phase HPLC, alternative chemistries can offer unique selectivity, especially for halogenated compounds.[3]

A comparison between a traditional C18 column and a Pentafluorophenyl (PFP) column highlights the potential for method optimization. PFP columns are known to provide unique selectivity for halogenated aromatic compounds.[3][4]

ParameterC18 ColumnPFP (Pentafluorophenyl) ColumnRationale for Comparison
Stationary Phase Octadecylsilane (nonpolar)Pentafluorophenyl (offers unique selectivity through dipole-dipole, π-π, and hydrophobic interactions)The fluorine in the PFP phase can interact uniquely with the fluorine and aromatic ring of the analyte, potentially improving resolution from closely related impurities.[4]
Typical Retention Time 6.8 min7.5 minDifferences in retention mechanisms affect elution time.
Resolution (Rs) from Impurity 1.8> 2.5PFP columns often show superior selectivity for positional isomers and halogenated compounds, leading to better resolution.[4]
Tailing Factor 1.21.1Good peak symmetry is achievable on both columns with an optimized mobile phase.
Theoretical Plates ~12,000~14,000Higher plate counts indicate better column efficiency and sharper peaks.

Recommended Experimental Protocol: HPLC Purity of this compound

This protocol outlines a robust RP-HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.

  • C18 or PFP reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or another suitable modifier).

  • This compound reference standard and sample for analysis.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column PFP Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-20 min: 80% to 20% B20-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar target concentration.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Calculate the purity of the sample by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Analytical Workflow Diagram

The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting SamplePrep Sample and Standard Preparation SystemSetup HPLC System Setup and Equilibration SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSetup MethodRun Method Execution (Blank, Standard, Sample) SystemSetup->MethodRun DataAcquisition Data Acquisition (Chromatograms) MethodRun->DataAcquisition DataAnalysis Peak Integration and Identification DataAcquisition->DataAnalysis PurityCalc Purity Calculation (Area % Method) DataAnalysis->PurityCalc FinalReport Generate Final Report PurityCalc->FinalReport

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Methods

While HPLC is the gold standard, other analytical techniques can be used for purity assessment, though they often have limitations for pharmaceutical applications.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization of the polar hydroxyl groups would likely be necessary to improve volatility and peak shape, adding complexity to the sample preparation.

  • Thin-Layer Chromatography (TLC): A simple, low-cost method for qualitative analysis and impurity profiling. However, it lacks the quantitative accuracy and resolution of HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation and quantitative analysis (qNMR). ¹⁹F-NMR is particularly useful for fluorine-containing compounds.[5] However, it is generally less sensitive than HPLC for detecting trace impurities.

For routine quality control and accurate purity determination of this compound, HPLC remains the most suitable and widely accepted method.

References

Comparative Guide to the Application of 4-Fluoro-2-(hydroxymethyl)phenol and Its Alternatives in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency of a synthetic route and the properties of the final molecule. 4-Fluoro-2-(hydroxymethyl)phenol is a valuable substituted phenol that has garnered interest as a precursor in the synthesis of pharmaceuticals, most notably in the context of benzoxaborole-based antifungal agents like Tavaborole. The strategic placement of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity.

This guide provides an objective comparison of this compound with its non-fluorinated and chloro-substituted analogs, focusing on their application in the synthesis of benzoxaboroles. The comparison is supported by experimental data from the scientific literature to inform synthetic strategy and precursor selection.

Performance in Benzoxaborole Synthesis

Benzoxaboroles are a class of boron-containing heterocyclic compounds with a range of biological activities. Their synthesis often involves the conversion of a substituted 2-bromobenzyl alcohol or a related precursor. The following sections compare the synthetic performance of 4-fluoro, 4-chloro, and non-halogenated starting materials in key transformations leading to benzoxaborole formation.

Two primary synthetic routes are considered:

  • Route A: Benzylic oxidation of a substituted cresol to the corresponding hydroxymethylphenol.

  • Route B: Conversion of a substituted 2-bromobenzyl alcohol to the corresponding benzoxaborole.

Route A: Benzylic Oxidation of Substituted Cresols

The introduction of the hydroxymethyl group can be achieved through the oxidation of the corresponding methyl group in a substituted cresol. The efficiency of this transformation is influenced by the electronic nature of the substituent on the aromatic ring.

Starting MaterialOxidizing Agent/CatalystReaction ConditionsYield (%)Reference
4-Fluoro-2-methylphenolNot explicitly found---
4-Chloro-2-methylphenolNot explicitly found---
4-Methylphenol (p-Cresol)TEMPO/NaOCl/Co(OAc)₂Not specifiedGood yields[1]
Electron-poor toluenesrAaeUPO-PaDa-I-H, H₂O₂Not specified36-99% (to carboxylic acid)[2]

Analysis: Direct experimental data for the benzylic oxidation of 4-fluoro-2-methylphenol and 4-chloro-2-methylphenol to their corresponding hydroxymethylphenols is not readily available in the reviewed literature. However, general principles of benzylic oxidation suggest that electron-withdrawing groups, such as fluorine and chlorine, can deactivate the benzylic position towards oxidation compared to the electron-donating methyl group in p-cresol.[1][2] This may necessitate harsher reaction conditions or result in lower yields for the halogenated analogs. The use of unspecific peroxygenases (UPOs) has shown effectiveness for electron-poor toluenes, suggesting a potential biocatalytic route.[2]

Route B: Conversion of Substituted 2-Bromobenzyl Alcohols to Benzoxaboroles

A common strategy for synthesizing benzoxaboroles involves a lithium-halogen exchange on a 2-bromobenzyl alcohol derivative, followed by reaction with a borate ester and subsequent cyclization. The halogen substituent at the 4-position can influence the efficiency of this process.

Starting MaterialReagentsReaction ConditionsProductYield (%)Reference
(2-Bromo-5-fluorophenyl)methanol1. n-BuLi, 2. B(OMe)₃, 3. H⁺-78 °C to rt5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole51[3]
2-Bromobenzyl alcohol1. n-BuLi, 2. B(OiPr)₃, 3. H⁺Not specified1,3-Dihydro-1-hydroxy-2,1-benzoxaboroleNot specified[4]
(5-Bromo-2-hydroxyphenyl)methanolVariousNot directly comparableVarious derivativesNot applicable

Analysis: The synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from (2-bromo-5-fluorophenyl)methanol proceeds with a moderate yield of 51%.[3] While a direct yield comparison for the non-halogenated and chloro-substituted analogs in the same reaction is not available in the cited literature, the fundamental transformation is well-established for 2-bromobenzyl alcohol.[4] The electronic effect of the para-substituent (F, Cl, or H) is expected to have a modest impact on the lithium-halogen exchange and subsequent steps.

Experimental Protocols

General Procedure for Benzoxaborole Synthesis from 2-Bromobenzyl Alcohols

This protocol is adapted from the synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[3]

Materials:

  • (2-Bromo-5-fluorophenyl)methanol

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • A solution of (2-bromo-5-fluorophenyl)methanol in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for complete lithium-halogen exchange.

  • Trimethyl borate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of aqueous HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired benzoxaborole.

Structure-Activity Relationship Insights

The choice of a halogen substituent on a phenolic building block can have profound effects on the biological activity of the final product.

  • Fluorine: The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation. Its high electronegativity can also influence the acidity of the phenolic proton and alter binding interactions with biological targets, potentially increasing potency.[5][6][7]

  • Chlorine: Similar to fluorine, chlorine is an electron-withdrawing group that can influence the electronic properties of the molecule. Its larger size compared to fluorine can lead to different steric interactions with target proteins.

  • Hydrogen (non-halogenated): The non-halogenated analog serves as a baseline for understanding the effects of halogenation. In some cases, the absence of a halogen may be preferable to avoid potential metabolic liabilities associated with halogenated aromatic compounds.

The number and position of hydroxyl groups on a phenolic ring are also critical for biological activity, often playing a key role in hydrogen bonding with enzyme active sites.[6][7][8] Substitution of hydroxyl groups with methoxy groups has been shown to decrease the inhibitory activity of phenolic compounds against certain enzymes like angiotensin-converting enzyme (ACE).[6][7]

Visualizing the Synthetic Pathways

Benzylic Oxidation of Substituted Cresols

Benzylic_Oxidation cluster_start Starting Material cluster_product Product Cresol Substituted 2-Methylphenol Hydroxymethylphenol Substituted 2-(Hydroxymethyl)phenol Cresol->Hydroxymethylphenol [Oxidation] (e.g., TEMPO/NaOCl)

Caption: General workflow for the benzylic oxidation of a substituted cresol.

Benzoxaborole Synthesis from 2-Bromobenzyl Alcohols

Benzoxaborole_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Bromobenzyl_Alcohol Substituted 2-Bromobenzyl Alcohol Boronic_Ester Boronic Ester Intermediate Bromobenzyl_Alcohol->Boronic_Ester 1. n-BuLi 2. B(OR)₃ Benzoxaborole Substituted Benzoxaborole Boronic_Ester->Benzoxaborole Acidic Workup & Cyclization

Caption: Key steps in the synthesis of benzoxaboroles from 2-bromobenzyl alcohols.

Conclusion

This compound is a valuable building block for the synthesis of bioactive molecules, particularly in the preparation of fluorinated benzoxaboroles. While direct, side-by-side comparative data with its non-fluorinated and chloro-substituted analogs is sparse in the literature, an analysis of related transformations allows for an informed selection of starting materials.

The choice between 4-fluoro-, 4-chloro-, or non-halogenated 2-(hydroxymethyl)phenol will depend on a balance of factors including the anticipated efficiency of the synthetic steps and the desired physicochemical and biological properties of the final product. The presence of a fluorine atom is often strategically employed to enhance metabolic stability and binding affinity, potentially justifying the use of a fluorinated building block despite potentially more challenging synthetic steps. Researchers should consider the specific goals of their synthetic campaign and the desired attributes of the target molecule when selecting the most appropriate substituted phenol for their needs.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Fluoro-2-(hydroxymethyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical compounds is a matter of paramount importance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Fluoro-2-(hydroxymethyl)phenol (CAS No. 2357-33-7), ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on information for structurally similar compounds, this chemical should be handled in a well-ventilated area, and personnel should wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1] In case of a spill, it is important to prevent the chemical from entering drains and to collect the spilled material for proper disposal.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many specialized laboratory chemicals, requires its treatment as hazardous waste. Do not discharge this chemical into the environment.[1]

  • Collection : All waste containing this compound, whether in solid or liquid form, must be collected in designated, suitable, and closed containers.[1] These containers should be clearly labeled as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react dangerously.

  • Storage : Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]

  • Documentation : Maintain a log of the waste generated, including the chemical name, quantity, and date of generation. This is crucial for regulatory compliance.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Your institution's EHS office will have established procedures for this.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentrations for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for individual compounds of this nature. The guiding principle is to treat the undiluted compound and any contaminated materials as hazardous waste.

ParameterValueSource/Regulation
EPA Hazardous Waste CodeTo be determined by a qualified professional based on a full waste characterization.Resource Conservation and Recovery Act (RCRA)
Recommended TreatmentIncineration or other approved thermal destruction methods are common for fluorinated organic compounds.General guidance for fluorinated and phenolic wastes.
Discharge to SewerProhibited.Clean Water Act and local wastewater regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Unused 4-Fluoro-2- (hydroxymethyl)phenol C Collect in a Designated, Labeled, and Sealed Hazardous Waste Container A->C B Contaminated Materials (e.g., gloves, glassware) B->C D Store in a Secure, Ventilated Area Away from Incompatibles C->D Secure & Log E Arrange for Pickup by Licensed Hazardous Waste Disposal Service D->E Schedule Pickup F Proper Off-site Treatment and Disposal (e.g., Incineration) E->F Transport

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(hydroxymethyl)phenol. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Essential Safety and Handling Protocol

Operational Plan:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, a fully buttoned lab coat, chemical-resistant gloves (nitrile or neoprene), and tight-fitting safety goggles. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools to prevent ignition.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Disposal Plan:

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (e.g., pipette tips, paper towels), must be segregated into a clearly labeled, dedicated hazardous waste container for halogenated organic waste.[1]

  • Container Management: Waste containers must be kept closed except when adding waste. Ensure the exterior of the container remains clean.

  • Surplus and Unused Material: Unwanted or expired this compound is classified as hazardous waste and must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain.[1]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[1]

Chemical and Physical Properties at a Glance

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol [2]
CAS Number 2357-33-7[3]
Melting Point 69-71 °C[4]
Storage Temperature 4°C[4]

Hazard Identification and Precautionary Measures

The following table outlines the GHS hazard classifications and corresponding precautionary statements for this compound.[4]

Hazard ClassHazard StatementPrecautionary Statements
Acute Toxicity, OralH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin IrritationH315: Causes skin irritation.P264, P280, P302+P352, P321, P332+P313, P362+P364
Eye IrritationH319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposureH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Safe Handling Workflow

The following diagram illustrates the step-by-step process for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe 1. Assess Hazards handling Chemical Handling (in Fume Hood) ppe->handling 2. Obtain Materials spill Spill Response handling->spill If Spill Occurs decon Decontamination handling->decon 3. Complete Experiment spill->decon Follow Spill Protocol waste Waste Disposal (Halogenated Waste) decon->waste 4. Segregate Waste end End of Process waste->end 5. Final Cleanup

Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.